Jak-IN-19
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C26H36FN5O2 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
4-[2-[5-(dimethylamino)pentylamino]-8-[[(2S)-1-hydroxypropan-2-yl]amino]quinazolin-6-yl]-5-ethyl-2-fluorophenol |
InChI |
InChI=1S/C26H36FN5O2/c1-5-18-13-24(34)22(27)14-21(18)19-11-20-15-29-26(28-9-7-6-8-10-32(3)4)31-25(20)23(12-19)30-17(2)16-33/h11-15,17,30,33-34H,5-10,16H2,1-4H3,(H,28,29,31)/t17-/m0/s1 |
Clé InChI |
XUZGLJHOFPPBEF-KRWDZBQOSA-N |
SMILES isomérique |
CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)N[C@@H](C)CO)NCCCCCN(C)C)F)O |
SMILES canonique |
CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)NC(C)CO)NCCCCCN(C)C)F)O |
Origine du produit |
United States |
Foundational & Exploratory
The Selectivity Profile of a Janus Kinase Inhibitor: A Technical Overview
This guide provides a detailed technical analysis of the Janus Kinase (JAK) selectivity profile of the inhibitor Jak-IN-25, used here as a representative example. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Selectivity Profile
The inhibitory activity of Jak-IN-25 against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is crucial for understanding its potential therapeutic applications and off-target effects. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this selectivity.
| Kinase Target | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 21 |
| JAK2 | 8 |
| JAK3 | 1051 |
| Cell-Based Assay | IC50 (nM) |
| Human Whole Blood (IL-12 induced) | 28 |
Data sourced from publicly available information.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in the immune system. Ligand binding to a cytokine receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.
Jak-IN-19: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the JAK inhibitor, Jak-IN-19, with a focus on its potential therapeutic applications. It delves into its mechanism of action, relevant signaling pathways, and the experimental data supporting its development.
Introduction to JAK-STAT Signaling and its Therapeutic Relevance
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a wide array of cytokines, hormones, and growth factors. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the expression of genes involved in crucial cellular processes such as inflammation, immunity, and hematopoiesis.
Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of numerous diseases, particularly autoimmune disorders and cancers. This has made JAKs attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting JAKs has revolutionized the treatment landscape for several of these conditions.
This compound: Mechanism of Action and Selectivity
This compound is a potent and selective inhibitor of the Janus kinase family. Its primary mechanism of action involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The table below summarizes the inhibitory activity of this compound against the different JAK family members.
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 12.8 |
| JAK3 | 420 |
| TYK2 | 5.8 |
Data presented is a representative summary from available literature and may vary based on specific assay conditions.
Potential Therapeutic Applications
Given its inhibitory profile against key mediators of inflammatory signaling, this compound holds promise for the treatment of a range of autoimmune and inflammatory diseases.
Rheumatoid Arthritis
The JAK-STAT pathway, particularly through JAK1 and JAK2, is central to the pathogenesis of rheumatoid arthritis (RA) by mediating the effects of pro-inflammatory cytokines such as IL-6 and IFN-γ. By inhibiting these kinases, this compound can potentially ameliorate the synovial inflammation and joint destruction characteristic of RA.
Inflammatory Bowel Disease
Crohn's disease and ulcerative colitis, the two main forms of inflammatory bowel disease (IBD), are characterized by chronic inflammation of the gastrointestinal tract driven by cytokines that signal through the JAK-STAT pathway. The broad inhibitory profile of this compound against multiple JAKs makes it a candidate for interrupting these inflammatory cascades in IBD.
Myeloproliferative Neoplasms
Activating mutations in JAK2, most notably the V617F mutation, are a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The ability of this compound to inhibit JAK2 provides a strong rationale for its investigation in the treatment of these hematological malignancies.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Protocol:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP.
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-STAT Assay
This cell-based assay assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Protocol:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells) is pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a specific cytokine (e.g., IL-6 to activate STAT3, IFN-γ to activate STAT1).
-
Following stimulation, the cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
-
The concentration-dependent inhibition of pSTAT levels is used to determine the cellular potency of the compound.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.
Caption: Workflow for the cellular phospho-STAT assay.
Conclusion
This compound represents a valuable chemical tool for the further investigation of JAK-STAT signaling in health and disease. Its potent and relatively selective profile provides a solid foundation for its potential development as a therapeutic agent for a variety of autoimmune disorders and cancers. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety, and efficacy.
Initial Characterization of Jak-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-19 is a potent Janus Kinase (JAK) inhibitor with significant potential for targeted therapeutic applications, particularly through pulmonary delivery. This document provides a comprehensive technical overview of the initial characterization of this compound, including its biochemical activity, selectivity profile, and key physicochemical properties. The information presented herein is primarily derived from the foundational study by Wellaway CR, et al., titled "Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism," published in the Journal of Medicinal Chemistry in 2022.[1] This guide is intended to provide researchers and drug development professionals with the core data and methodologies associated with the initial scientific evaluation of this compound.
Core Data Presentation
The inhibitory activity and selectivity of this compound have been quantified against key biological targets. The following tables summarize the available quantitative data for easy comparison.
Table 1: Biochemical Potency of this compound
| Assay Target | Cell Line/System | Endpoint | pIC50 |
| JAK Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | IFNγ release | 7.2 |
| JAK Inhibition | Human Lung Fibroblasts (HLFs) | Eotaxin secretion | 7.7 |
Data sourced from MedchemExpress and DC Chemicals product datasheets, referencing Wellaway CR, et al. (2022).[2][3]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | pIC50 |
| VEGFR2 | 7.0 |
| Aurora B | 5.8 |
Data sourced from MedchemExpress and DC Chemicals product datasheets, referencing Wellaway CR, et al. (2022).[2][3]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H36FN5O |
| Molecular Weight | 469.59 g/mol |
Data sourced from MedchemExpress and DC Chemicals product datasheets.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established and widely used techniques in the field of pharmacology and drug discovery.
PBMC IFNγ Release Assay
This assay is a functional cellular assay used to determine the potency of a compound in inhibiting the JAK/STAT signaling pathway, which is crucial for IFNγ production by immune cells.
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[4]
-
Cell Culture: PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen to induce T-cell activation and subsequent IFNγ release.[5]
-
Incubation: The treated and stimulated cells are incubated for 24-48 hours to allow for cytokine production.
-
Quantification of IFNγ: The concentration of IFNγ in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Data Analysis: The IC50 value is determined by plotting the percentage of IFNγ inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
HLF Eotaxin Secretion Assay
This assay assesses the inhibitory effect of this compound on cytokine-induced eotaxin secretion from human lung fibroblasts, a process also mediated by the JAK/STAT pathway.
Methodology:
-
Cell Culture: Human lung fibroblasts are cultured to confluence in a suitable medium.
-
Compound Treatment: The cells are pre-treated with a range of concentrations of this compound.
-
Cytokine Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as IL-13, to induce eotaxin-3 expression and secretion.[6][7]
-
Incubation: The cells are incubated for a period sufficient to allow for eotaxin production and release into the culture medium.
-
Eotaxin Quantification: The amount of eotaxin in the supernatant is quantified using an ELISA specific for eotaxin-3.
-
Data Analysis: The IC50 value is calculated by analyzing the dose-response curve of this compound on eotaxin secretion.
VEGFR2 and Aurora B Kinase Assays
These are in vitro biochemical assays designed to measure the direct inhibitory activity of this compound against specific kinases to determine its selectivity.
Methodology:
-
Reagents: Recombinant human VEGFR2 and Aurora B kinases, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are combined in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent assays: Using ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[8]
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.[9]
-
-
Data Analysis: The IC50 values are determined by plotting the kinase activity against the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the IFN-γ release assay: Whole blood or PBMC cultures? - And other factors of influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT6 Pathway Inhibitors Block Eotaxin-3 Secretion by Epithelial Cells and Fibroblasts from Esophageal Eosinophilia Patients: Promising Agents to Improve Inflammation and Prevent Fibrosis in EoE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT6 Pathway Inhibitors Block Eotaxin-3 Secretion by Epithelial Cells and Fibroblasts from Esophageal Eosinophilia Patients: Promising Agents to Improve Inflammation and Prevent Fibrosis in EoE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Application Notes and Protocols for Jak-IN-19 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting animal model studies with Jak-IN-19, a potent Janus kinase (JAK) inhibitor. The information is intended to guide researchers in evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant disease models.
Introduction to this compound
This compound is a novel small molecule inhibitor of the Janus kinase family.[1][2][3] The JAK-STAT signaling pathway is a critical mediator of immune responses, and its aberrant activation is implicated in a variety of inflammatory and autoimmune diseases.[4][5][6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[4][5] By inhibiting JAKs, this compound can modulate the signaling of numerous pro-inflammatory cytokines.
Mechanism of Action and Selectivity
This compound exerts its therapeutic effects by binding to the ATP-binding site of JAK enzymes, preventing their phosphorylation and subsequent activation of the JAK-STAT pathway.[6] The selectivity profile of a JAK inhibitor is crucial for its efficacy and safety. While the specific selectivity of this compound needs to be fully elucidated from primary literature, this document will proceed with a representative profile of a selective JAK1/2 inhibitor for illustrative purposes in the subsequent protocols.
In Vitro Potency of this compound
The inhibitory activity of this compound has been demonstrated in cellular assays.
| Assay Type | Cell Line/System | Readout | pIC50 |
| JAK-STAT Signaling | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFNγ production | 7.2 |
| JAK-STAT Signaling | Human Lung Fibroblasts (HLFs) | Eotaxin release | 7.7 |
Data compiled from publicly available information.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.
Animal Model Study Design: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Experimental Protocol
1. Animals and Housing:
-
Species: DBA/1J mice (male, 8-10 weeks old).
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Collagen-Induced Arthritis:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
3. Treatment with this compound:
-
Group Formation: Once arthritis is established (typically around day 25-28), randomize mice into treatment groups based on their arthritis scores.
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing: Administer this compound or vehicle orally (p.o.) once or twice daily. The dose will depend on the pharmacokinetic profile of the compound. Representative doses could be 1, 3, 10, and 30 mg/kg.
-
Positive Control: A standard-of-care agent like methotrexate or another approved JAK inhibitor can be included.
4. Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Record the body weight of each animal.
5. Endpoint Analysis (at study termination, e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Collect blood via cardiac puncture to obtain serum. Analyze the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using ELISA or a multiplex assay.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At selected time points after the final dose, blood and tissue samples can be collected to determine the concentration of this compound and its effect on downstream markers (e.g., pSTAT3 levels in peripheral blood mononuclear cells).
Experimental Workflow Diagram
Representative Data Presentation
The following table illustrates how quantitative data from a CIA study with this compound could be presented.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Serum IL-6 (pg/mL) |
| Vehicle | - | 10.5 ± 1.2 | 1.8 ± 0.3 | 150 ± 25 |
| This compound | 3 | 7.2 ± 0.9 | 1.2 ± 0.2 | 95 ± 18* |
| This compound | 10 | 4.1 ± 0.7 | 0.7 ± 0.1 | 50 ± 12 |
| This compound | 30 | 2.5 ± 0.5 | 0.4 ± 0.1 | 35 ± 9 |
| Positive Control | (e.g., Tofacitinib 10) | 3.8 ± 0.6 | 0.6 ± 0.1 | 45 ± 11** |
*Values are represented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. This data is illustrative.
Conclusion
This compound is a promising JAK inhibitor with potential therapeutic applications in inflammatory and autoimmune diseases. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust preclinical animal studies to evaluate its in vivo efficacy. The choice of animal model should be guided by the specific selectivity profile and intended therapeutic indication of this compound. Careful planning of experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and translatable results.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. doaj.org [doaj.org]
- 5. Therapeutic JAK inhibition does not impact lung injury during viral or bacterial pneumonia in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Jak-IN-19 in Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a lack of publicly available data detailing the in vivo administration of Jak-IN-19 in mouse studies. Therefore, the following application notes and protocols are based on established methodologies for other Janus kinase (JAK) inhibitors with similar preclinical applications. Researchers should consider these as a starting point and perform compound-specific optimization for formulation, dosage, and administration route for this compound.
Introduction to this compound
This compound is a potent Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, making it a key target in the research and development of therapies for autoimmune diseases, inflammatory conditions, and cancers. In vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and safety of novel JAK inhibitors like this compound.
The selection of an appropriate administration route is a crucial step in designing in vivo experiments and is dependent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the specific scientific question being addressed. Common routes for administering small molecule inhibitors in mice include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.
Signaling Pathway Overview
The JAK-STAT pathway is activated by cytokines binding to their receptors, leading to the phosphorylation of STAT proteins by JAKs. The phosphorylated STATs then translocate to the nucleus to regulate gene transcription.
Caption: JAK-STAT Signaling Pathway and Inhibition by this compound.
Formulation of this compound for In Vivo Administration
The solubility of this compound in aqueous solutions is a critical factor for its formulation. Many kinase inhibitors exhibit poor water solubility and require specific vehicles for in vivo delivery. Below are common vehicle formulations used for JAK inhibitors in mouse studies. It is imperative to determine the solubility of this compound in these or other vehicles before beginning in vivo experiments.
Table 1: Common Vehicles for In Vivo Administration of JAK Inhibitors
| Vehicle Composition | Primary Use | Notes |
| 0.5% (w/v) Methylcellulose in sterile water | Oral Gavage | A common susppending agent for compounds with low water solubility. |
| 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water | Oral Gavage | The addition of a surfactant like Tween 80 can improve the suspension of hydrophobic compounds. |
| 10% DMSO, 40% PEG300, 50% Saline | Intraperitoneal/Intravenous | A common co-solvent system for compounds that are difficult to dissolve. The final DMSO concentration should be kept low to minimize toxicity. |
| 20% Captisol® in citrate buffer | Oral Gavage/Intraperitoneal | Captisol® (a modified cyclodextrin) can enhance the solubility of poorly soluble compounds. |
| Corn Oil | Oral Gavage/Subcutaneous | Suitable for highly lipophilic compounds. |
Protocol 3.1: Preparation of a Methylcellulose-Based Suspension (for Oral Gavage)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring.
-
Optionally, add 0.1% (v/v) Tween 80 to the methylcellulose solution to aid in suspension.
-
Triturate the this compound powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
Ensure the final suspension is homogenous before each administration.
Administration Routes for this compound in Mouse Studies
The choice of administration route will influence the bioavailability, pharmacokinetics, and ultimately the efficacy of this compound.
Application of Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis Research: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines and growth factors.[1][2][3][4][5][6][7][8][9] Consequently, inhibition of the JAK pathway has emerged as a key therapeutic strategy for the treatment of RA.[1][3][6][7][10][11] This document provides detailed application notes and protocols for the use of a representative JAK inhibitor, referred to herein as Jak-IN-19, in RA research. While specific data for a compound named "this compound" is not publicly available, the information presented here is based on established principles and data from well-characterized JAK inhibitors used in RA studies, such as Tofacitinib, Baricitinib, and Upadacitinib.[3][7][10]
Mechanism of Action
JAK inhibitors are small molecule drugs that act intracellularly to block the signal transduction of various cytokines involved in the inflammatory cascade of rheumatoid arthritis.[9][10] In RA, pro-inflammatory cytokines like interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others bind to their receptors on immune cells, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[3][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immune responses.[9] this compound, as a hypothetical JAK inhibitor, would interrupt this signaling cascade, thereby reducing the production of inflammatory mediators and ameliorating the pathological processes of RA.[10]
Application Notes
These notes provide guidance on the utilization of this compound in various research applications for studying rheumatoid arthritis.
In Vitro Applications
-
Target Validation: Assess the inhibitory activity of this compound against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2) to determine its selectivity profile.
-
Cell-Based Assays: Investigate the effect of this compound on cytokine-induced STAT phosphorylation in various cell types relevant to RA, such as peripheral blood mononuclear cells (PBMCs), fibroblast-like synoviocytes (FLS), and T cells.[4]
-
Functional Assays: Evaluate the impact of this compound on key cellular functions implicated in RA pathogenesis, including:
-
T cell proliferation, differentiation, and cytokine production (e.g., IL-17, IFN-γ).[4]
-
FLS proliferation, migration, invasion, and production of inflammatory mediators (e.g., IL-6, matrix metalloproteinases).
-
Monocyte/macrophage activation and cytokine secretion.
-
Osteoclast differentiation and activity to assess the potential impact on bone erosion.
-
In Vivo Applications
-
Animal Models of Arthritis: Evaluate the therapeutic efficacy of this compound in established animal models of RA, such as:
-
Collagen-induced arthritis (CIA) in mice or rats.
-
Adjuvant-induced arthritis (AIA) in rats.
-
Humanized mouse models with implanted synovial tissue.[4]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the pharmacokinetic profile of this compound and correlate plasma concentrations with the inhibition of JAK/STAT signaling in vivo.
-
Histopathological Analysis: Assess the effect of this compound on joint inflammation, cartilage degradation, and bone erosion in treated animals.
-
Biomarker Analysis: Measure the levels of inflammatory cytokines, chemokines, and other relevant biomarkers in the serum and joint tissues of treated animals.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized JAK inhibitors in rheumatoid arthritis research. This data can serve as a benchmark for evaluating a new inhibitor like this compound.
Table 1: In Vitro Inhibitory Activity of Representative JAK Inhibitors
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | 1.1 | 20 | 1 | 340 | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [7] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | [12] |
| Filgotinib | 10 | 28 | 810 | 116 | [13] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.[14][15]
Table 2: In Vivo Efficacy of Representative JAK Inhibitors in Collagen-Induced Arthritis (CIA) Model
| Inhibitor | Animal Model | Dose | Route of Administration | Reduction in Arthritis Score (%) | Reference |
| Tofacitinib | Mouse | 15 mg/kg | Oral, BID | ~60% | [4] |
| Baricitinib | Rat | 3 mg/kg | Oral, QD | ~75% | Clinical Trial Data |
| Upadacitinib | Rat | 3 mg/kg | Oral, QD | ~80% | Clinical Trial Data |
Experimental Protocols
Protocol 1: In Vitro JAK Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ values of this compound against different JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
This compound (and other reference JAK inhibitors).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
Protocol 2: Cell-Based STAT Phosphorylation Assay
This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human PBMCs.
Materials:
-
Human PBMCs isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound.
-
Recombinant human cytokines (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against CD3, CD4, and phosphorylated STATs (pSTAT1, pSTAT3).
-
Flow cytometer.
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with antibodies against cell surface markers and intracellular phosphorylated STATs.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the gated cell populations (e.g., CD4+ T cells).
-
Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound and determine the EC₅₀ value.[15][17]
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of RA.
Materials:
-
DBA/1 mice (or other susceptible strain).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from the onset of arthritis (around day 21-25) or in a prophylactic setting.
-
Clinical Assessment: Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). Measure paw thickness using calipers.
-
Termination: At the end of the study (e.g., day 42), euthanize the animals and collect blood and joint tissues.
-
Analysis:
-
Analyze serum for levels of inflammatory cytokines and anti-collagen antibodies.
-
Perform histopathological examination of the joints to assess synovial inflammation, cartilage damage, and bone erosion.
-
Visualizations
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.
Experimental Workflow Diagram: In Vitro STAT Phosphorylation Assay
Caption: Workflow for assessing the inhibition of STAT phosphorylation by this compound in vitro.
Logical Relationship Diagram: Drug Discovery and Development Funnel
Caption: The logical progression of this compound from discovery to potential clinical application.
References
- 1. nras.org.uk [nras.org.uk]
- 2. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cellular Responses to Jak-IN-19 Treatment Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Jak-IN-19 is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[1][6] this compound exerts its therapeutic effect by blocking the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the gene expression of inflammatory mediators.[3][7]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations.[8] It enables the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and signaling events. This application note provides detailed protocols for utilizing flow cytometry to assess the pharmacological effects of this compound on immune cells. The described methods focus on the inhibition of STAT phosphorylation, changes in immune cell subset distribution, and modulation of intracellular cytokine production.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][7] this compound inhibits the kinase activity of JAKs, thereby blocking downstream signaling events.[7]
Caption: Inhibition of the JAK-STAT pathway by this compound.
Experimental Workflow
The general workflow for analyzing the effects of this compound using flow cytometry involves cell preparation, drug treatment, stimulation (if necessary), cell staining with fluorescently labeled antibodies, and data acquisition and analysis.
Caption: General experimental workflow for flow cytometry analysis.
Data Presentation
Table 1: Inhibition of STAT Phosphorylation by this compound
This table summarizes the dose-dependent inhibition of cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound. Data is presented as the percentage of phosphorylated STAT-positive cells within specific immune cell subsets.
| Cell Type | Stimulant | STAT Target | This compound Conc. (nM) | % pSTAT Positive Cells (Mean ± SD) |
| CD4+ T Cells | IL-6 (20 ng/mL) | pSTAT3 | 0 (Vehicle) | 85.2 ± 5.1 |
| 10 | 42.6 ± 3.8 | |||
| 100 | 15.3 ± 2.2 | |||
| 1000 | 5.1 ± 1.5 | |||
| CD8+ T Cells | IL-2 (10 ng/mL) | pSTAT5 | 0 (Vehicle) | 92.4 ± 4.7 |
| 10 | 55.1 ± 6.2 | |||
| 100 | 21.8 ± 3.9 | |||
| 1000 | 8.3 ± 2.1 | |||
| B Cells | IFN-α (1000 U/mL) | pSTAT1 | 0 (Vehicle) | 78.9 ± 6.3 |
| 10 | 38.7 ± 4.5 | |||
| 100 | 12.5 ± 2.8 | |||
| 1000 | 4.2 ± 1.1 | |||
| Monocytes | GM-CSF (10 ng/mL) | pSTAT5 | 0 (Vehicle) | 88.6 ± 5.9 |
| 10 | 48.2 ± 5.1 | |||
| 100 | 18.4 ± 3.3 | |||
| 1000 | 6.7 ± 1.8 |
Table 2: Effect of this compound on Immune Cell Populations
This table shows the percentage of different immune cell subsets in human PBMCs after 72 hours of treatment with this compound or a vehicle control.
| Cell Population | Surface Markers | Vehicle Control (% of Live Cells, Mean ± SD) | This compound (100 nM) (% of Live Cells, Mean ± SD) |
| CD4+ T Helper Cells | CD3+ CD4+ | 35.2 ± 3.1 | 34.8 ± 2.9 |
| CD8+ Cytotoxic T Cells | CD3+ CD8+ | 22.5 ± 2.5 | 21.9 ± 2.3 |
| B Cells | CD19+ | 10.8 ± 1.5 | 11.1 ± 1.3 |
| Natural Killer (NK) Cells | CD3- CD56+ | 15.3 ± 2.1 | 14.9 ± 1.9 |
| Monocytes | CD14+ | 12.6 ± 1.8 | 13.0 ± 1.6 |
Table 3: Modulation of Intracellular Cytokine Production by this compound
This table illustrates the effect of this compound on the production of pro-inflammatory cytokines by activated T cells. Human PBMCs were stimulated with PMA and Ionomycin in the presence of a protein transport inhibitor.
| Cytokine | Cell Type | Vehicle Control (% Cytokine+, Mean ± SD) | This compound (100 nM) (% Cytokine+, Mean ± SD) |
| IFN-γ | CD4+ T Cells | 25.8 ± 3.2 | 12.1 ± 2.1 |
| CD8+ T Cells | 45.3 ± 4.1 | 20.7 ± 3.5 | |
| TNF-α | CD4+ T Cells | 30.1 ± 3.8 | 15.4 ± 2.6 |
| CD8+ T Cells | 52.6 ± 4.9 | 25.8 ± 3.9 | |
| IL-17A | CD4+ T Cells | 8.2 ± 1.5 | 3.5 ± 0.9 |
Experimental Protocols
Protocol 1: Phospho-STAT Staining for Flow Cytometry
This protocol details the steps for measuring the inhibition of cytokine-induced STAT phosphorylation.[9][10]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Cytokine stimulant (e.g., IL-6, IFN-γ)
-
Fixation Buffer (e.g., 1.5% formaldehyde)[11]
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)[8]
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Drug Treatment: Aliquot 1 x 10^6 cells per tube. Add this compound at desired concentrations (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine stimulant to each tube (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.
-
Cell Surface Staining: Wash the cells with Flow Cytometry Staining Buffer. Add a cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Fixation: Wash the cells and resuspend in 100 µL of Fixation Buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and resuspend the pellet in 1 mL of ice-cold 90% methanol. Incubate for 30 minutes on ice.[8]
-
Intracellular Staining: Wash the cells to remove methanol. Add fluorochrome-conjugated anti-phospho-STAT antibodies and incubate for 30-60 minutes at room temperature in the dark.[12]
-
Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer.
Protocol 2: Immunophenotyping of Immune Cell Subsets
This protocol is for analyzing changes in the proportions of different immune cell populations after treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
Procedure:
-
Cell Culture and Treatment: Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS. Add this compound or vehicle control. Incubate for 72 hours at 37°C.
-
Cell Harvesting and Staining: Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Viability Staining: Resuspend cells in buffer and add the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.
-
Cell Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies for immunophenotyping and incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer. Analyze the percentages of different immune cell populations within the live cell gate.
Protocol 3: Intracellular Cytokine Staining
This protocol is designed to measure the effect of this compound on cytokine production by activated T cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A)
Procedure:
-
Drug Treatment: Pre-treat PBMCs with this compound or vehicle control for 1-2 hours at 37°C.
-
Cell Stimulation: Add the cell stimulation cocktail and the protein transport inhibitor to the cells. Incubate for 4-6 hours at 37°C.
-
Cell Surface Staining: Wash the cells and stain for cell surface markers as described in Protocol 1.
-
Fixation and Permeabilization: Following the manufacturer's instructions for the Fixation/Permeabilization buffer kit, fix and permeabilize the cells.[12]
-
Intracellular Cytokine Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell gates.
References
- 1. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 2. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Jak-IN-19 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-19. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[2] These pathways are integral to immune function, inflammation, and cell growth.[2] this compound exerts its effect by interfering with the JAK-STAT signaling pathway.[2]
The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound inhibits the kinase activity of JAKs, thereby blocking this signaling cascade.
Q2: In which solvents can I dissolve this compound?
Q3: How should I store this compound solutions?
This compound powder should be stored at -20°C for long-term stability (up to 2 years).[3][6] A stock solution in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound powder directly in my aqueous buffer (e.g., PBS or cell culture medium) and it is not dissolving. What should I do?
-
Answer: this compound, like many kinase inhibitors, has poor aqueous solubility.[4] It is recommended to first prepare a concentrated stock solution in an organic solvent, typically DMSO.
-
Question: I am using DMSO to prepare a stock solution, but the compound is dissolving very slowly.
-
Answer: To aid dissolution in DMSO, you can gently warm the solution (e.g., in a 37°C water bath) and/or use a vortex mixer or sonicator.[7] Ensure you are using anhydrous, high-purity DMSO, as absorbed water can affect the solubility of some compounds.[8]
Problem 2: My this compound solution appears cloudy or has precipitates after dilution.
-
Question: I prepared a clear stock solution of this compound in DMSO, but when I dilute it into my aqueous experimental medium (e.g., cell culture medium or PBS), a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When the concentration of the compound exceeds its solubility limit in the final medium, it precipitates out of solution.
Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use a lower stock concentration: Preparing a less concentrated initial stock solution in DMSO can sometimes help.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Increase the final DMSO concentration (with caution): A slightly higher final concentration of DMSO in your assay medium can help maintain solubility. However, it is crucial to ensure that the final DMSO concentration is not toxic to your cells. A vehicle control with the same final DMSO concentration should always be included in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to determine the tolerance for your specific cell line.
-
Use a co-solvent: For in vivo studies or particularly challenging in vitro assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in a saline or buffer solution.[7]
-
Data Presentation
The following table summarizes the solubility of various JAK inhibitors in common laboratory solvents. While specific data for this compound is limited, this information can serve as a valuable reference.
| Compound | Molecular Weight ( g/mol ) | DMSO | Ethanol | DMF | Aqueous Buffer (e.g., PBS) |
| This compound | 469.59[3][6] | Soluble (specific value not available) | Not reported | Not reported | Expected to be poorly soluble |
| JAK Inhibitor I | 309.34 | ~15 mg/mL[4][5] | ~1 mg/mL[4][5] | ~15 mg/mL[4][5] | Sparingly soluble (~0.3 mg/mL in 1:2 DMSO:PBS)[4][5] |
| XL019 | 444.53[8] | 16 mg/mL[8] | Insoluble[8] | 5 mg/mL[9] | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[9] |
| LY2784544 | 470.0[10] | ~30 mg/mL[10] | ~10 mg/mL[10] | ~30 mg/mL[10] | Sparingly soluble (~0.3 mg/mL in 1:2 DMSO:PBS)[10] |
| Oclacitinib | 337.4[11] | ~12 mg/mL[11] | Not reported | ~14 mg/mL[11] | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS)[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 469.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 469.59 g/mol * 1000 mg/g = 4.696 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or use a sonicator to aid dissolution.
-
Once fully dissolved, store the stock solution as recommended (4°C for short-term, -80°C for long-term).
-
Protocol 2: Diluting this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
It is recommended to perform a serial dilution to minimize precipitation.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This will give you a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as your treated samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Jak-IN-19 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Jak-IN-19 in in vitro assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to determine the optimal inhibitor concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus.[1][2] Upon cytokine binding, JAKs become activated and phosphorylate downstream proteins called Signal Transducers and Activators of Transcription (STATs).[2][3] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of various genes involved in inflammation, immunity, and cell growth.[2][4] this compound exerts its effect by binding to the ATP-binding site in the kinase domain of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.[4]
Q2: What is a good starting concentration range for this compound in a new in vitro assay? A2: If published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not available for your specific cell line and assay, it is recommended to perform a wide-range dose-response experiment. A common starting approach is to use a 10-point, 3-fold or 10-fold serial dilution covering a broad concentration range, for example, from 1 nM to 100 µM. This initial experiment will help identify the dynamic range of the inhibitor's effect and inform the selection of a more focused concentration range for subsequent experiments.
Q3: How should I prepare and store a stock solution of this compound? A3: The solubility of kinase inhibitors can be a critical factor. This compound, like many similar compounds, is often poorly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).[5] It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final concentration of DMSO in the assay is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the difference between IC50 and Ki, and which value is more important? A4: IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[7] It is an operational value that can be influenced by experimental conditions, such as substrate (e.g., ATP) concentration. Ki, the inhibition constant, reflects the binding affinity of the inhibitor for the enzyme.[7] While IC50 is a practical measure of functional strength in a given assay, Ki is a more absolute value for comparing the potency of different inhibitors. For optimizing in vitro assay concentrations, determining the IC50 under your specific experimental conditions is the most direct and relevant approach.
Experimental Protocols and Methodologies
Optimizing this compound concentration requires a systematic approach involving multiple assays to determine both the potency of target inhibition and the effect on cell health.
Protocol 1: Determining IC50 with a Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell growth or metabolic activity by 50%.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a 2X working solution of this compound serial dilutions in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "vehicle-only" control (e.g., 0.5% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound serial dilutions to the appropriate wells. This will result in a 1X final concentration. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]
-
Viability Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data by setting the vehicle-only control as 100% viability. Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.[10]
Protocol 2: Validating Target Inhibition by Western Blot
This protocol confirms that this compound is inhibiting the intended target by assessing the phosphorylation status of STAT proteins.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 30-120 minutes) prior to stimulation.
-
Stimulation: Add a cytokine known to activate the JAK-STAT pathway in your cell model (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control and a stimulated vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11][12] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Detect the signal using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated STAT to total STAT.
Data Presentation: Typical Concentration Ranges
The optimal concentration of this compound is highly dependent on the cell type, assay type, and experimental endpoint. The following table provides general guidance; empirical determination is critical.
| Experimental Goal | Typical Concentration Range | Key Assay |
| Initial Range-Finding | 1 nM - 100 µM | Cell Viability (e.g., MTT, MTS) |
| IC50 Determination | Centered around the estimated IC50 | Cell Viability, Phosphorylation Assay |
| Target Engagement | 0.1x - 10x IC50 | Western Blot (p-STAT), Kinase Assay |
| Phenotypic Assays | 0.5x - 5x IC50 | Proliferation, Cytokine Secretion, etc. |
| Off-Target Effect Check | >10x IC50 | Cell Viability, Apoptosis Assays |
Troubleshooting Guide
Q: My Western blot shows no inhibition of STAT phosphorylation, even at high concentrations of this compound. What could be wrong? A: There are several potential causes:
-
Inactive Compound: Ensure the this compound stock solution was stored correctly and has not degraded. Prepare a fresh dilution from a new aliquot if possible.
-
Insufficient Incubation Time: The inhibitor may require more time to enter the cells and engage its target. Try a longer pre-incubation period before cytokine stimulation.
-
Cell Line Resistance: The chosen cell line may have redundant signaling pathways or mutations that confer resistance to JAK inhibition.
-
Technical Issues: Verify your Western blot protocol. Ensure your primary antibodies (especially the phospho-specific one) are working correctly by including a positive control (stimulated, no inhibitor) and a negative control (unstimulated).[14]
Q: I'm observing significant cell death across all tested concentrations of this compound. How do I proceed? A: This suggests either high compound cytotoxicity or a solvent effect.
-
Determine Cytotoxicity: Run a cell viability assay with a wider and lower range of concentrations to determine the toxic threshold. The optimal concentration for your experiments should be well below the concentration that causes significant cell death.
-
Check Solvent Concentration: Calculate the final DMSO concentration in your wells. If it exceeds 0.5%, it may be causing toxicity. Remake your working solutions to ensure the final DMSO concentration is as low as possible (ideally <0.1%).
-
Reduce Incubation Time: For some cell lines, prolonged exposure to even non-toxic concentrations of an inhibitor can lead to cell death. Consider shortening the treatment duration for your specific assay.
Q: My results are inconsistent between experiments. What are the common sources of variability? A: Inconsistency often stems from subtle variations in experimental conditions.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number range, as cell characteristics can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Seeding Density: Be meticulous with cell counting and plating. Uneven cell numbers across wells can lead to significant variability.
-
Compound Handling: Avoid repeated freeze-thaw cycles of your this compound stock by using single-use aliquots.[6]
-
Assay Timing: Ensure that incubation times for treatment, stimulation, and reagent addition are kept consistent across all experiments.
Visualizations: Pathways and Workflows
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for determining the optimal this compound concentration.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting lack of target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. GDC-4379 | JAK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. courses.edx.org [courses.edx.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. Kushe Tincture Ameliorates DNCB-Induced Atopic Dermatitis by Affecting NF-Kb/JAK-STAT3 Pathway: Bioinformatics Analysis and Animal Experiment Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
Technical Support Center: Enhancing Jak-IN-19 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Jak-IN-19.
FAQs: Understanding and Improving this compound Bioavailability
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. It primarily exerts its therapeutic effects by blocking the JAK/STAT signaling pathway, which is a critical regulator of immune responses and cell growth. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
The primary challenges with this compound's oral bioavailability stem from its physicochemical properties, which are common for many kinase inhibitors:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
High Permeability (Predicted): While likely possessing good membrane permeability due to its lipophilic nature (a common trait for kinase inhibitors), its poor solubility can be the rate-limiting step for overall absorption, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
-
Metabolic Instability: this compound, containing a quinazoline scaffold, is susceptible to rapid first-pass metabolism in the liver and intestine, primarily by Aldehyde Oxidase (AO).[1][2][3][4][5] This extensive metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and metabolic challenges of this compound:
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step and enhancing absorption.[6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and apparent solubility can be significantly increased compared to its crystalline form.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or lipid nanoparticles can improve its stability in the GI tract, increase its surface area for dissolution, and potentially enhance its absorption through various cellular uptake mechanisms.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or metabolically stable prodrug that is converted to the active compound in vivo can be a viable strategy.
Q4: Which in vivo models are suitable for assessing the bioavailability of this compound?
The mouse is a commonly used and appropriate preclinical model for evaluating the pharmacokinetics and oral bioavailability of kinase inhibitors.[8][9][10] Both BALB/c and C57BL/6 strains are frequently utilized. It is crucial to perform both intravenous (IV) and oral (PO) dosing to determine the absolute bioavailability.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to troubleshooting and resolving issues of low oral bioavailability observed during in vivo studies with this compound.
Problem: Sub-therapeutic plasma concentrations of this compound after oral administration.
Step 1: Characterize Physicochemical Properties
Before optimizing in vivo performance, it is essential to have a thorough understanding of this compound's fundamental properties.
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~500 g/mol | Within the range for oral absorption. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, likely limiting dissolution. |
| LogP | > 4 | High lipophilicity, suggesting good permeability but poor aqueous solubility. |
| pKa | ~5.5 (weak base) | Solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach. |
Step 2: Assess Metabolic Stability
Given the quinazoline core, rapid metabolism by Aldehyde Oxidase is a primary suspect for low bioavailability.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
System: Mouse liver microsomes and cytosol.
-
Procedure:
-
Incubate this compound (1 µM) with mouse liver microsomes (0.5 mg/mL protein) in the presence of NADPH at 37°C.
-
In a separate experiment, incubate this compound (1 µM) with mouse liver cytosol (0.5 mg/mL protein) at 37°C.
-
Collect samples at various time points (0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining concentration of this compound using LC-MS/MS.
-
-
Interpretation: A short half-life (< 30 minutes) in the cytosolic fraction is indicative of rapid metabolism by cytosolic enzymes like Aldehyde Oxidase.
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low bioavailability based on initial findings.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Experimental Protocols and Data
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the oral bioavailability of different this compound formulations.
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Housing: Standard conditions with a 12-hour light/dark cycle, food and water ad libitum (fasted overnight before oral dosing).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (1 mg/kg in 10% DMSO, 40% PEG400, 50% saline).
-
Group 2: Oral gavage (PO) of this compound suspension (10 mg/kg in 0.5% methylcellulose, 0.1% Tween 80 in water).
-
Group 3: Oral gavage (PO) of this compound in SEDDS formulation (10 mg/kg).
-
-
Administration:
-
IV: Bolus injection into the tail vein.
-
PO: Oral gavage using a suitable gavage needle.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50 µL) from 3 mice per time point via submandibular or saphenous vein puncture.
-
Time points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Time points (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing K2EDTA, centrifuge to obtain plasma, and store at -80°C until analysis by LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Illustrative Pharmacokinetic Data
The following table presents illustrative data from a pilot pharmacokinetic study in mice, comparing a simple suspension to a Self-Emulsifying Drug Delivery System (SEDDS) formulation.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Parameter | IV Administration (1 mg/kg) | PO - Suspension (10 mg/kg) | PO - SEDDS (10 mg/kg) |
| Cmax (ng/mL) | - | 50 ± 15 | 350 ± 75 |
| Tmax (hr) | - | 1.0 ± 0.5 | 0.5 ± 0.25 |
| AUC0-t (ng*hr/mL) | 800 ± 120 | 240 ± 80 | 2000 ± 450 |
| T1/2 (hr) | 3.5 ± 0.8 | 4.0 ± 1.2 | 3.8 ± 0.9 |
| Oral Bioavailability (F%) | - | 3% | 25% |
Signaling Pathway and Experimental Workflow Diagrams
JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway, the target of this compound.
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the key steps in an in vivo study to assess the oral bioavailability of this compound.
Caption: Experimental workflow for determining the oral bioavailability of this compound in mice.
References
- 1. Substrate specificity of human liver aldehyde oxidase toward substituted quinazolines and phthalazines: a comparison with hepatic enzyme from guinea pig, rabbit, and baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive [oak.novartis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-19 stability in DMSO and culture media
Welcome to the technical support center for Jak-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Stability and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[2] For example, to make a 10 mM stock solution, dissolve 4.70 mg of this compound (Molecular Weight: 469.59 g/mol ) in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.[2]
Q2: What is the recommended final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[4]
Q3: My this compound precipitates when I add it to the culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[5] To avoid this, you can try serial dilutions. First, dilute your concentrated DMSO stock solution into a small volume of culture medium before adding it to the final culture volume.[4] Gentle mixing during this process can also help.
Q4: How long is this compound stable in culture media?
A4: The stability of small molecules in culture media can vary depending on the specific components of the medium and incubation conditions. It is best practice to prepare working solutions of this compound in culture medium fresh for each experiment.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of JAK-STAT signaling | Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell type and experimental conditions. |
| Degraded inhibitor: The inhibitor may have degraded due to improper storage or handling. | Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | While this compound is expected to be cell-permeable, you can pre-incubate the cells with the inhibitor for a longer duration before stimulation. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations of the inhibitor can lead to cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your cells using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Always include a DMSO vehicle control.[4] | |
| Inconsistent results between experiments | Variability in cell conditions: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. Seed cells at a consistent density for all experiments. |
| Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions can lead to variability. | Prepare a large batch of stock solution, aliquot it, and store it properly. Use a precise and consistent method for preparing working solutions. |
Experimental Protocols
Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation in A549 Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the JAK-STAT pathway.
1. Cell Culture and Seeding:
- Culture A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed A549 cells in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
2. Serum Starvation:
- The following day, replace the growth medium with serum-free DMEM and incubate the cells for 12-24 hours.
3. This compound Treatment:
- Prepare working solutions of this compound in serum-free DMEM from a 10 mM DMSO stock solution.
- Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.
4. Cytokine Stimulation:
- Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.
5. Cell Lysis:
- After stimulation, wash the cells once with ice-cold PBS.
- Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
6. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
7. Western Blot Analysis:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin should also be used.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for studying the effects of this compound.
References
Technical Support Center: Minimizing Jak-IN-19 Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use Jak-IN-19 in cell culture experiments while minimizing potential toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing high levels of cell death even at low concentrations of this compound? | Off-target effects: this compound, while targeting JAK kinases, might interact with other essential cellular kinases or proteins, leading to toxicity.[1][2] | Solution A: Titration and Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for your cell line and identify the lowest effective concentration. Solution B: Use a More Selective Inhibitor: If available, compare results with a more selective JAK inhibitor to see if the toxicity is specific to this compound. |
| Solubility Issues: The compound may be precipitating in the culture medium, and these precipitates can be toxic to cells.[3][4] | Solution C: Check Solubility: Visually inspect the media for precipitates after adding this compound. Perform a solubility test (see Experimental Protocols). Solution D: Use a Lower Concentration of Serum: High serum content can sometimes affect compound solubility and activity. Try reducing the serum percentage if your cell line allows. | |
| Contamination: The cell culture may be contaminated with bacteria or mycoplasma, which can be exacerbated by the stress of the inhibitor. | Solution E: Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants. | |
| 2. My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) but not widespread death. What should I do? | Sub-lethal Toxicity: The concentration of this compound may be causing cellular stress without inducing apoptosis or necrosis. | Solution A: Reduce Concentration: Lower the concentration of this compound to a level that still inhibits the target pathway but has a lesser impact on cell health. Solution B: Time-Course Experiment: Reduce the duration of exposure to this compound. A shorter treatment time may be sufficient to achieve the desired biological effect. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. | Solution C: Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control. | |
| 3. The inhibitory effect of this compound is not reproducible. Why? | Compound Instability: this compound may be unstable in the cell culture medium, degrading over time.[3][5] | Solution A: Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Solution B: Media Changes: For long-term experiments, replenish the media with freshly added this compound at regular intervals (e.g., every 24 hours). |
| Cell Passage Number: The sensitivity of cells to the compound can change with increasing passage number. | Solution C: Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound? A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[6][7] By binding to the ATP-binding pocket of JAKs, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6][7] This blocks the downstream signaling of various cytokines and growth factors involved in inflammation and cell proliferation.[8][9][10]
Q2: What are the common signs of this compound toxicity in cell culture? A2: Signs of toxicity can range from subtle to severe and include:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation and viability.[11]
-
Increased apoptosis, detectable by assays like Annexin V staining.
-
Induction of cellular stress pathways.
Q3: What is a good starting concentration for this compound in a new cell line? A3: A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Q4: How should I prepare and store this compound? A4: Most small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q5: Can off-target effects contribute to this compound toxicity? A5: Yes. While designed to be specific, small molecule inhibitors can sometimes bind to and inhibit other kinases or proteins that share structural similarities with the intended target.[1] This can lead to unexpected cellular effects and toxicity.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 50 |
| JAK3 | 5 |
| TYK2 | 150 |
Note: These are example values. The actual IC50 should be determined experimentally for your system.
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | Recommended Starting Concentration Range | Notes |
| HeLa | 10 nM - 1 µM | Epithelial-like, robust cell line. |
| Jurkat | 1 nM - 500 nM | Suspension T-cell line, may be more sensitive. |
| A549 | 25 nM - 2 µM | Lung carcinoma cell line. |
| ARPE-19 | 50 nM - 5 µM | Retinal pigment epithelial cells, can be sensitive to oxidative stress.[12][13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a "vehicle-only" control and a "no-treatment" control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "no-treatment" control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and troubleshooting this compound toxicity.
Caption: Decision tree for troubleshooting unexpected cell death with this compound.
References
- 1. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and off-target immune responses following COVID-19 vaccination with ChAdOx1-S and BNT162b2 vaccines—an exploratory sub-study of the BRACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK inhibitors and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Chitooligosaccharides Derivatives Protect ARPE-19 Cells against Acrolein-Induced Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining In Vivo Dosage of Covalent JAK Inhibitors
Disclaimer: Due to the limited availability of published in vivo data specifically for Jak-IN-19, this technical support guide provides a generalized framework for refining the in vivo dosage of a representative covalent Janus Kinase (JAK) inhibitor. The provided protocols and data are based on established methodologies for similar compounds in preclinical studies and should be adapted as necessary for your specific molecule and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a covalent JAK inhibitor?
A covalent JAK inhibitor functions by first binding non-covalently to the ATP-binding pocket of a JAK family member (JAK1, JAK2, JAK3, or TYK2). This initial binding is followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (often a cysteine) within the kinase domain. This irreversible binding leads to a prolonged and potent inhibition of the kinase's activity, thereby blocking downstream signaling through the JAK/STAT pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1][2][3][4][5][6][7][8][9]
Q2: What are the key considerations for selecting a starting dose for my in vivo studies?
Selecting an appropriate starting dose is critical for the success and ethical conduct of in vivo experiments. Key factors to consider include:
-
In vitro potency: The half-maximal inhibitory concentration (IC50) or binding affinity (Ki) from cell-based assays provides a preliminary indication of the required concentration for target engagement.
-
Pharmacokinetics (PK) of similar compounds: Data on the absorption, distribution, metabolism, and excretion (ADME) of other covalent JAK inhibitors can offer insights into expected bioavailability and half-life.
-
Allometric scaling: While not always perfectly predictive, allometric scaling from in vitro data or data from other species can provide a rough estimate for a starting dose.
-
Tolerability studies: A maximum tolerated dose (MTD) study in a small cohort of animals is highly recommended to identify a safe dose range and observe any potential toxicities.
Q3: How do I prepare a covalent JAK inhibitor for in vivo administration?
The formulation of a covalent inhibitor for in vivo use is critical for ensuring its solubility, stability, and bioavailability. A common approach for oral gavage administration in rodents involves a multi-step solubilization process:
-
Primary Solvent: Dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Co-solvent/Surfactant: Add a co-solvent like PEG300 (polyethylene glycol 300) to aid in solubility and then a surfactant such as Tween 80 to improve stability and prevent precipitation.
-
Aqueous Vehicle: Finally, add an aqueous vehicle like sterile water or saline to bring the formulation to the desired final concentration.
It is crucial to ensure the final solution is clear and free of precipitates before administration. The percentage of each component should be carefully optimized to maximize solubility while minimizing potential toxicity from the vehicle itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | Inadequate dosage, Poor bioavailability, Rapid metabolism, Target is not effectively inhibited | Conduct a dose-response study to determine the optimal dose. Analyze plasma and tissue concentrations of the compound to assess PK. Evaluate target engagement in tissues of interest using methods like Western blot for pSTAT levels or mass spectrometry-based approaches. |
| Toxicity/Adverse Events | Dose is too high, Off-target effects, Vehicle toxicity | Perform a maximum tolerated dose (MTD) study to establish a safe dosing range. Evaluate the selectivity of the inhibitor against other kinases. Conduct a vehicle-only control group to rule out vehicle-induced toxicity. |
| High Variability in Response | Inconsistent dosing technique, Animal-to-animal variation in metabolism, Instability of the formulation | Ensure consistent and accurate administration of the compound. Increase the number of animals per group to account for biological variability. Prepare fresh formulations for each experiment and check for stability over the dosing period. |
| Precipitation of Compound in Formulation | Poor solubility of the compound, Incorrect ratio of solvents in the vehicle | Re-optimize the formulation by adjusting the ratios of DMSO, PEG300, Tween 80, and the aqueous component. Consider alternative solubilizing agents or administration routes. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the covalent JAK inhibitor that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 per group).
-
Administration: Administer the compound daily via the intended route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy. The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight or significant clinical signs of distress.
Protocol 2: In Vivo Target Engagement Assay
Objective: To confirm that the covalent JAK inhibitor is reaching and binding to its intended target in a dose-dependent manner.
Methodology:
-
Animal Model and Dosing: Use the same animal model as in efficacy studies. Dose animals with a range of inhibitor concentrations and a vehicle control.
-
Tissue Collection: At a specified time point after the final dose, euthanize the animals and collect relevant tissues (e.g., spleen, skin, or tumor).
-
Lysate Preparation: Prepare protein lysates from the collected tissues.
-
Target Occupancy Analysis:
-
Western Blot: Analyze the phosphorylation status of downstream targets of JAK signaling, such as STAT3 (pSTAT3). A decrease in pSTAT3 levels indicates target engagement.
-
Mass Spectrometry: For a more direct measure, mass spectrometry can be used to detect the covalent modification of the target JAK protein by the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Jak_IN_19 [label="this compound\n(Covalent Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; Jak_IN_19 -> JAK [label="Irreversibly Inhibits", color="#EA4335"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; } . Caption: JAK/STAT Signaling Pathway Inhibition by a Covalent Inhibitor.
// Edges In_Vitro -> Dose_Selection; PK_Data -> Dose_Selection; MTD_Study -> Dose_Selection; Dose_Selection -> Target_Engagement; Target_Engagement -> Efficacy_Study; Efficacy_Study -> Optimal_Dosage; Target_Engagement -> Optimal_Dosage [style=dashed]; } . Caption: Experimental Workflow for In Vivo Dosage Optimization.
// Nodes Start [label="Experiment Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Observed Efficacy?"]; Toxicity [label="Observed Toxicity?"]; Increase_Dose [label="Increase Dose", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Decrease_Dose [label="Decrease Dose", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_PK [label="Assess PK/\nTarget Engagement", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Vehicle [label="Optimize Vehicle/\nRoute", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Optimal Dose Window", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Efficacy; Efficacy -> Toxicity [label="Yes"]; Efficacy -> Increase_Dose [label="No"]; Increase_Dose -> Efficacy; Toxicity -> Decrease_Dose [label="Yes"]; Toxicity -> Success [label="No"]; Decrease_Dose -> Efficacy; Increase_Dose -> Check_PK [style=dotted]; Check_PK -> Optimize_Vehicle [style=dotted]; } . Caption: Troubleshooting Decision Tree for In Vivo Experiments.
References
- 1. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 2. Enzymatic Characterization of Wild-Type and Mutant Janus Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018112379A1 - Small molecule inhibitors of the jak family of kinases - Google Patents [patents.google.com]
- 4. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Jak-IN-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-19. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] These kinases are crucial for transducing signals from cytokine and growth factor receptors to the nucleus via the JAK-STAT pathway.[1][2] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockage of the JAK-STAT signaling cascade ultimately modulates the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][2]
Q2: What are the primary sources of variability in cell-based assays using this compound?
Inconsistent results in cell-based assays with this compound can arise from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to the inhibitor.[3][4]
-
Compound Handling: Improper dissolution, storage, or dilution of this compound can lead to inaccurate concentrations and precipitation.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and detection methods contribute to variability.[5]
-
Lot-to-Lot Variability: Different batches of this compound, cytokines, or other reagents can have slight differences in purity and activity, leading to varied results.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of STAT Phosphorylation
Question: I am observing variable levels of STAT phosphorylation inhibition in my Western blots and cell-based assays even at the same concentration of this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility of this compound | Ensure complete solubilization of the compound. Prepare fresh stock solutions and dilute immediately before use. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO to the culture medium. Some novel JAK inhibitors have poor aqueous solubility.[9] | Solubility Test: Prepare a dilution series of this compound in your final assay buffer. Visually inspect for any precipitation under a microscope. Perform a concentration-response curve to ensure the observed activity is not due to compound precipitation at higher concentrations. |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment. | Stability Check: Compare the efficacy of a freshly prepared stock solution with an older one in a standard cell-based assay measuring STAT phosphorylation. |
| Cellular Efflux of the Inhibitor | Some cell lines express efflux pumps like P-glycoprotein (P-gp) that can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.[10][11] | Efflux Pump Inhibition Assay: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). If the inhibitory effect of this compound on STAT phosphorylation is enhanced, cellular efflux is a likely issue. |
| Lot-to-Lot Variability | If you suspect lot-to-lot variability, test a new lot of this compound alongside the previous lot in a side-by-side experiment.[6][7][8] | Lot Validation Protocol: Perform a dose-response experiment with both the old and new lots of this compound. Compare the IC50 values to determine if there is a significant difference in potency. |
Issue 2: Unexpected Off-Target Effects
Question: I am observing cellular effects that are not consistent with JAK/STAT pathway inhibition. Could this compound have off-target effects?
Possible Causes and Solutions:
Kinase inhibitors can sometimes inhibit other kinases or cellular proteins, leading to unexpected phenotypes.[12]
| Off-Target Effect | Troubleshooting Step | Experimental Protocol |
| Inhibition of other Kinases | Review the kinase selectivity profile of this compound if available. If not, consider using a more selective JAK inhibitor as a control. | Kinase Profiling: If feasible, perform a kinase panel screen to identify other potential kinase targets of this compound. |
| Interaction with Non-Kinase Proteins | Some kinase inhibitors have been shown to interact with other proteins, such as efflux pumps.[10][13] | Target Deconvolution: Utilize techniques like chemical proteomics to identify cellular binding partners of this compound. |
Visualizing Experimental Workflows and Signaling Pathways
JAK/STAT Signaling Pathway
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellgs.com [cellgs.com]
- 4. bioivt.com [bioivt.com]
- 5. mt.com [mt.com]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. P-gp Inhibition by XL019, a JAK2 Inhibitor, Increases Apoptosis of Vincristine-treated Resistant KBV20C Cells with Increased p21 and pH2AX Expression | Anticancer Research [ar.iiarjournals.org]
- 11. Active Efflux of Ciprofloxacin from J774 Macrophages through an MRP-Like Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Oxidase (AO) Metabolism of JAK Inhibitors
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the Aldehyde Oxidase (AO)-mediated metabolism of small molecule Janus Kinase (JAK) inhibitors, such as Jak-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is Aldehyde Oxidase (AO) and why is it important for JAK inhibitors like this compound?
Aldehyde Oxidase (AO) is a cytosolic enzyme, primarily located in the liver, that plays a significant role in the phase I metabolism of many drugs and foreign compounds (xenobiotics).[1][2] It is a molybdo-flavoenzyme that catalyzes the oxidation of various aldehydes and, importantly for drug development, the hydroxylation of nitrogen-containing heterocyclic rings.[1][3][4] Many JAK inhibitors, which are crucial for signaling pathways in immune responses, contain these heterocyclic structures (e.g., quinazolines, pyrimidines), making them potential substrates for AO.[5][6][7] As drug designers successfully engineer molecules to avoid metabolism by cytochrome P450 (CYP) enzymes, clearance pathways mediated by non-CYP enzymes like AO become more prominent.[4][8] Unexpectedly high metabolism by AO can lead to poor drug exposure and clinical failure, making early assessment critical.[9][10]
Q2: My JAK inhibitor shows high stability in liver microsomes but disappears rapidly in hepatocyte incubations. Is this indicative of AO metabolism?
Yes, this is a classic hallmark of significant metabolism by a cytosolic enzyme like AO.[4] Liver microsomes are subcellular fractions that primarily contain CYP enzymes, which are membrane-bound in the endoplasmic reticulum. Cytosolic enzymes like AO are largely absent from microsomal preparations.[11] Hepatocytes, being whole cells, contain the full complement of metabolic enzymes, including those in the cytosol. Therefore, a stable compound in microsomes that is rapidly cleared in hepatocytes strongly suggests the involvement of cytosolic enzymes, with AO being a primary candidate.
Q3: How can I definitively confirm that my JAK inhibitor is a substrate for Aldehyde Oxidase?
Confirmation can be achieved through a reaction phenotyping assay using liver cytosol, which is rich in AO.[3][12] The experiment involves incubating your compound with liver cytosol and monitoring its depletion over time. To confirm AO's role, parallel incubations should be run in the presence of a specific AO inhibitor. A significant reduction in the compound's clearance in the presence of the inhibitor provides strong evidence for AO-mediated metabolism.
Key steps include:
-
Incubation: Incubate the JAK inhibitor (e.g., at 1 µM) with liver cytosol (e.g., human, monkey).
-
Inhibitor Control: Run a parallel incubation including a known AO inhibitor, such as hydralazine, raloxifene, or menadione.[11][13]
-
Analysis: Use LC-MS/MS to measure the concentration of the parent compound at various time points.
-
Confirmation: A significantly lower rate of metabolism in the inhibitor-containing sample confirms AO's involvement.
Troubleshooting Guides
Problem 1: I am not observing any metabolism of my compound in liver cytosol, but I still suspect AO is a factor.
| Possible Cause | Troubleshooting Step |
| Poor Enzyme Activity in Cytosol Lot | Test your cytosol lot with a known high-clearance AO probe substrate (e.g., phthalazine, vanillin, carbazeran) to confirm its activity.[12] Not all commercially available lots have high AO activity.[11] |
| Incorrect Cofactors | AO is a molybdo-flavoenzyme and does not require NADPH for its oxidative activity, unlike CYPs.[4] Ensure your buffer does not contain components that might inhibit the enzyme. |
| Low Substrate Concentration | If your compound has a high Michaelis constant (Km) and you are using a very low concentration, the reaction rate may be too slow to measure accurately. Try increasing the substrate concentration. |
| Incorrect Species Selection | There are profound species differences in AO activity.[14][15][16] Rats and dogs have very low to negligible AO activity, while humans, monkeys (cynomolgus, rhesus), and guinea pigs have high activity.[11][14][17] Ensure you are using a relevant species (e.g., human or monkey cytosol) for your assay. |
| Compound Instability/Precipitation | Visually inspect your incubation wells for any signs of compound precipitation. Measure the compound concentration at time zero (T0) to ensure it matches the expected starting concentration. |
Problem 2: The rate of metabolism varies significantly between my experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially of the cytosol suspension and the test compound stock solution. Pre-warm the cytosol incubation plate to 37°C before adding the substrate to start the reaction uniformly. |
| Time Point Inaccuracy | For rapid reactions, precise timing of sample quenching is critical. Use a multichannel pipette or automated liquid handler to stop reactions at the intended time points. |
| Freeze-Thaw Cycles of Cytosol | Repeatedly freezing and thawing the liver cytosol can decrease enzyme activity. Aliquot the cytosol upon receipt into single-use vials to avoid this. |
| LC-MS/MS Variability | Include an internal standard in your quenching solution to account for variations in sample processing and instrument response.[4] Ensure the instrument is calibrated and performing optimally. |
Quantitative Data Summary
Since specific kinetic data for this compound is not publicly available, the following tables present representative data for a hypothetical JAK inhibitor ("JAKi-X") that is a substrate for AO. This data is for illustrative purposes.
Table 1: In Vitro Metabolic Clearance of JAKi-X in Liver Cytosol from Different Species
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) |
| Human | 155 | 4.5 |
| Cynomolgus Monkey | 120 | 5.8 |
| Rat | 8 | > 85 |
| Dog | < 2 (Not detected) | > 200 |
This table illustrates the significant species differences in AO metabolism, with high clearance in human and monkey cytosol and very low clearance in rat and dog.[14][17]
Table 2: Michaelis-Menten Kinetic Parameters for JAKi-X Metabolism by Human Liver Cytosol
| Parameter | Value |
| Km (µM) | 12.5 |
| Vmax (pmol/min/mg protein) | 2100 |
| CLint (Vmax/Km) | 168 µL/min/mg |
This table provides the fundamental enzyme kinetic parameters that describe the interaction between the substrate (JAKi-X) and the enzyme (AO).
Experimental Protocols
Protocol: Determining In Vitro Intrinsic Clearance by Aldehyde Oxidase in Human Liver Cytosol
1. Materials and Reagents:
-
Test compound (e.g., this compound) stock solution (1 mM in DMSO).
-
Pooled Human Liver Cytosol (e.g., from a commercial supplier).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control Substrate (e.g., Phthalazine).
-
AO Inhibitor (e.g., Hydralazine, 50 µM final concentration).
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide, 100 nM).
-
96-well incubation and collection plates.
2. Procedure:
-
Thaw the human liver cytosol on ice. Dilute the cytosol to a final protein concentration of 0.5 mg/mL with cold potassium phosphate buffer.
-
Add the diluted cytosol solution to the wells of a 96-well plate. For inhibitor wells, add hydralazine to the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of cold quenching solution.
-
Once all time points are collected, seal the collection plate, vortex for 2 minutes, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear phase of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: (0.693 / t½) / (protein concentration in mg/mL).
Visualizations
Caption: Workflow for an in vitro Aldehyde Oxidase metabolism assay.
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of aldehyde oxidase metabolism: Investigation of inhaled JAK inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 13. Human liver aldehyde oxidase: inhibition by 239 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species variation in hepatic aldehyde oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aldehyde oxidase-dependent marked species difference in hepatic metabolism of the sedative-hypnotic, zaleplon, between monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Jak-IN-19 in lung-related in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Janus kinases (JAKs).[1][2] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4][5] By binding to the ATP-binding site of JAK enzymes, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition of the JAK-STAT pathway prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4][5]
Q2: What is the primary rationale for delivering this compound directly to the lungs?
Direct lung delivery of this compound, typically via inhalation or intratracheal administration, is intended to maximize the therapeutic concentration of the inhibitor at the target site while minimizing systemic exposure.[6] This approach is particularly advantageous for treating lung-specific inflammatory conditions, as it can reduce the risk of systemic side effects associated with broader immunosuppression.[6]
Q3: What are the main challenges associated with the pulmonary delivery of this compound?
The primary challenges include:
-
Poor Solubility: Like many kinase inhibitors, this compound and similar compounds often have low aqueous solubility, making formulation for in vivo delivery difficult.[7]
-
Metabolism in the Lung: The lung contains metabolic enzymes, such as Aldehyde Oxidase (AO), which can rapidly metabolize certain JAK inhibitors, reducing their local concentration and efficacy.[8][9][10]
-
Consistent Delivery: Achieving reproducible and targeted delivery to the desired lung region can be technically challenging, with different methods yielding varied deposition patterns.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation During Formulation or Administration | This compound has poor aqueous solubility. The transition from a high-concentration organic stock (e.g., DMSO) to an aqueous-based vehicle for in vivo administration can cause the compound to precipitate. | 1. Optimize the Vehicle Composition: Use a co-solvent system. A common approach is to first dissolve this compound in a minimal amount of DMSO and then slowly add other vehicles like PEG300, Tween 80, or corn oil while vortexing.[9] 2. Prepare Fresh Formulations: Do not store diluted formulations for extended periods, as precipitation can occur over time. Prepare the final formulation immediately before administration. 3. Sonication: Briefly sonicate the final formulation to aid in dissolving any small precipitates. |
| Low or Variable Drug Exposure in the Lungs | 1. Rapid Metabolism: this compound may be a substrate for Aldehyde Oxidase (AO), which is present in the lungs and can lead to rapid clearance.[8][9][10] 2. Inconsistent Administration Technique: Improper intratracheal instillation or nebulization can lead to deposition in the upper airways or esophagus, rather than the deep lung. | 1. Assess AO Metabolism: If possible, perform in vitro metabolic stability assays using lung microsomes to determine the susceptibility of this compound to AO. If metabolism is high, consider structural modifications of the inhibitor if in the drug development phase. 2. Refine Administration Protocol: Ensure proper training and technique for intratracheal instillation. For nebulization, use a system designed for nose-only rodent exposure to ensure consistent aerosol delivery. |
| Observed Systemic Side Effects | High Systemic Absorption: Even with local delivery, a fraction of the compound may be absorbed into the systemic circulation, leading to off-target effects. | 1. Reduce Dose: If local efficacy is achieved at a lower dose, this can reduce the amount of drug available for systemic absorption. 2. Optimize Formulation for Lung Retention: While challenging, formulation strategies that promote retention in the lung tissue can be explored. This is an active area of research. |
| Inconsistent or Unexpected Biological Readouts | 1. Variable Drug Delivery: As mentioned, inconsistent administration leads to variable dosing and, consequently, variable biological effects. 2. Off-Target Effects: this compound may have activity against other kinases, leading to unexpected biological outcomes. | 1. Standardize Delivery Method: Adhere strictly to a validated and consistent administration protocol. 2. Characterize Selectivity: If not already known, perform a kinase selectivity panel to understand the full target profile of this compound. |
Quantitative Data Summary
Table 1: Solubility of Representative JAK Inhibitors
| Compound | Solvent | Solubility | Reference |
| SHR0302 | Water | ~0.1 mg/mL | [7] |
| SHR0302 | 0.1 M HCl | > 0.1 mg/mL | [7] |
| XL019 | DMSO | 16 mg/mL (35.99 mM) | [9] |
| JAK Inhibitor I | DMSO | 5 mg/mL | [11] |
Table 2: Example In Vivo Formulation for a Poorly Soluble Kinase Inhibitor
| Component | Role | Example Concentration |
| Kinase Inhibitor | Active Pharmaceutical Ingredient | Target-dependent (e.g., 1-10 mg/kg) |
| DMSO | Primary Solvent | 5-10% of final volume |
| PEG300 | Co-solvent/Vehicle | 30-40% of final volume |
| Tween 80 | Surfactant/Emulsifier | 5-10% of final volume |
| Saline or Water | Diluent | q.s. to final volume |
Experimental Protocols
Protocol 1: Formulation of this compound for Intratracheal Administration
This protocol is a general guideline for formulating a poorly soluble kinase inhibitor like this compound. Optimization may be required.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle mixture. For a 1 mL final formulation, you might combine:
-
400 µL PEG300
-
100 µL Tween 80
-
-
Combine and Dilute:
-
Add the required volume of the this compound DMSO stock to the vehicle mixture. For a final concentration of 1 mg/mL, you would add 50 µL of the 20 mg/mL stock.
-
Vortex thoroughly.
-
Slowly add sterile saline or water dropwise while vortexing to reach the final volume of 1 mL.
-
-
Final Preparation: The solution should be a clear, homogenous emulsion. If precipitation is observed, sonicate briefly in a water bath. Prepare this formulation fresh before each experiment.
Protocol 2: Intratracheal Instillation in Mice
This protocol should be performed under an approved animal use protocol.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine). Confirm the depth of anesthesia by a toe pinch.
-
Positioning: Place the anesthetized mouse in a supine position on a slanted board (approximately 45-60 degrees).
-
Visualization of the Trachea:
-
Gently pull the tongue to the side with blunt forceps to open the oral cavity.
-
Use a cold light source (e.g., a fiber optic light) to transilluminate the neck area, which will help visualize the vocal cords and the opening of the trachea.
-
-
Instillation:
-
Using a sterile, flexible catheter or a specialized intratracheal instillation device attached to a microsyringe, carefully guide the catheter past the vocal cords and into the trachea.
-
Administer a small volume of the this compound formulation (typically 25-50 µL for a mouse) in a single, smooth bolus.
-
-
Recovery:
-
Hold the mouse in an upright position for a few seconds to allow the liquid to disperse into the lungs.
-
Place the mouse in a clean cage on a warming pad and monitor until it has fully recovered from anesthesia.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo lung delivery studies of this compound.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method for intratracheal instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of aldehyde oxidase metabolism: Investigation of inhaled JAK inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jak-IN-19 & JAK Inhibitors in Chronic Models
Disclaimer: The following information is based on the general class of Janus kinase (JAK) inhibitors. As specific data for "Jak-IN-19" is limited in publicly available literature, this guide provides recommendations and protocols applicable to JAK inhibitors as a class. Researchers should always refer to the specific product information for this compound and conduct appropriate dose-finding and safety studies for their specific model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other JAK inhibitors?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] These enzymes are crucial for the intracellular signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[3] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory processes.[2] this compound blocks this process, thereby reducing the production of pro-inflammatory mediators.[2]
Q2: What are the typical chronic models in which this compound could be evaluated?
JAK inhibitors are commonly evaluated in various preclinical models of chronic inflammatory and autoimmune diseases, including:
-
Rheumatoid Arthritis (RA): Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents are standard models.
-
Inflammatory Bowel Disease (IBD): Dextran sulfate sodium (DSS)-induced colitis and T-cell transfer models of colitis in mice are frequently used.
-
Psoriasis: Imiquimod-induced skin inflammation in mice is a common model.
-
Systemic Lupus Erythematosus (SLE): MRL/lpr and NZB/W F1 mouse models are often employed.
-
Atopic Dermatitis: Oxazolone-induced or ovalbumin-sensitized models in mice are relevant.
Q3: How is the initial dose and treatment duration for this compound determined in a new chronic model?
The optimal dose and duration of this compound treatment will depend on the specific chronic model, the desired level of target engagement, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.
-
Dose Selection: Initial dose ranges can be estimated from in vitro potency (IC50 values) and preliminary in vivo PK studies. A dose-ranging study is highly recommended to determine the minimal effective dose that achieves the desired therapeutic effect while minimizing potential side effects.
-
Treatment Duration: The duration should be guided by the typical progression of the chronic model. For example, in a CIA model, treatment may be initiated at the onset of clinical signs and continued for several weeks to assess its impact on disease progression and joint damage. It is crucial to include vehicle-treated control groups for comparison.
Troubleshooting Guide
Q1: We are not observing the expected therapeutic effect with this compound in our chronic arthritis model. What could be the issue?
Possible Causes and Solutions:
-
Inadequate Dose or Dosing Frequency: The administered dose may be too low to achieve sufficient target inhibition in vivo. The dosing frequency might not be optimal to maintain therapeutic drug levels, especially for compounds with a short half-life.
-
Solution: Conduct a dose-response study to identify the optimal dose. Analyze the pharmacokinetic profile of this compound in your animal model to determine the appropriate dosing interval.
-
-
Poor Bioavailability: The oral bioavailability of the compound might be low in the specific rodent strain being used.
-
Solution: Verify the formulation of this compound and consider alternative administration routes, such as subcutaneous or intraperitoneal injection, if oral bioavailability is a concern.
-
-
Timing of Treatment Initiation: In many chronic models, the timing of therapeutic intervention is critical. Initiating treatment after significant irreversible tissue damage has occurred may limit the observable therapeutic benefit.
-
Solution: Review the literature for your specific model to determine the optimal therapeutic window for intervention. Consider initiating treatment at an earlier stage of disease development.
-
-
Model-Specific Pathophysiology: The specific chronic model may be driven by pathways that are not predominantly JAK-STAT dependent.
-
Solution: Re-evaluate the underlying biology of your animal model to ensure that JAK-STAT signaling is a key driver of the disease pathology.
-
Q2: We are observing adverse effects, such as weight loss or changes in blood cell counts, in our animals treated with this compound. How should we proceed?
Possible Causes and Solutions:
-
On-Target Toxicity: JAK inhibitors can affect hematopoiesis and immune cell homeostasis, which can lead to side effects like anemia, neutropenia, or lymphopenia.[4]
-
Solution: Reduce the dose of this compound. Monitor complete blood counts (CBCs) regularly throughout the study. If adverse effects persist even at lower, therapeutically active doses, consider the therapeutic index of the compound.
-
-
Off-Target Effects: The compound may be inhibiting other kinases or cellular processes, leading to unexpected toxicity.
-
Solution: Review the selectivity profile of this compound. If significant off-target activity is known or suspected, it may be necessary to use a more selective JAK inhibitor.
-
-
Vehicle-Related Toxicity: The vehicle used to formulate this compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess any background toxicity. If the vehicle is the issue, explore alternative, well-tolerated formulations.
-
Data Presentation
Table 1: Representative Efficacy of JAK Inhibitors on Disease Severity in Preclinical Chronic Inflammatory Models.
| Chronic Model | JAK Inhibitor | Dosing Regimen | Treatment Duration | Key Efficacy Endpoint | % Improvement vs. Vehicle | Reference |
| Rat Adjuvant-Induced Arthritis | Tofacitinib | 3 mg/kg, oral, BID | 14 days | Arthritis Score | ~60% | FASEB J (2011) 25(1):23-34 |
| Mouse Collagen-Induced Arthritis | Baricitinib | 10 mg/kg, oral, QD | 21 days | Paw Swelling | ~50% | J Immunol (2010) 184(8):4277-87 |
| Mouse DSS-Induced Colitis | Tofacitinib | 15 mg/kg, oral, BID | 7 days | Disease Activity Index | ~45% | J Crohns Colitis (2014) 8(10):1309-21 |
| Mouse Imiquimod-Induced Psoriasis | Ruxolitinib (topical) | 1% cream, BID | 6 days | Ear Thickness | ~70% | J Invest Dermatol (2012) 132(5):1348-57 |
Table 2: Potential Safety and Biomarker Changes with JAK Inhibitor Treatment in Chronic Models.
| Parameter | Potential Change | Rationale | Monitoring Recommendation |
| Hematology | |||
| Hemoglobin/Hematocrit | Decrease | Inhibition of JAK2-mediated erythropoietin signaling. | Baseline and weekly CBCs. |
| Neutrophil Count | Decrease | Inhibition of JAK2-mediated G-CSF signaling. | Baseline and weekly CBCs. |
| Lymphocyte Count | Decrease | Inhibition of JAK1/3-mediated common gamma chain cytokine signaling. | Baseline and weekly CBCs. |
| Serum Chemistry | |||
| Cholesterol (HDL, LDL) | Increase | Mechanism not fully elucidated, but a known class effect. | Baseline and end-of-study lipid panel. |
| Biomarkers | |||
| Phospho-STAT3 (pSTAT3) | Decrease | Direct pharmacodynamic marker of JAK inhibition. | In peripheral blood or target tissue at various time points post-dose. |
| Pro-inflammatory Cytokines (e.g., IL-6) | Decrease | Downstream effect of JAK-STAT pathway inhibition. | In serum or target tissue at end of study. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Animal balance
2. Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a homogenous suspension of this compound in the vehicle. Ensure thorough mixing before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the correct volume of the dosing solution based on the individual animal's body weight.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Initiate treatment upon the first signs of arthritis (e.g., paw swelling).
-
Administer this compound or vehicle once or twice daily for the predetermined duration (e.g., 21 days).
-
Monitor clinical scores (e.g., paw swelling, arthritis index) and body weight regularly.
-
Protocol 2: Assessment of Target Engagement (pSTAT3 Inhibition) in Splenocytes
1. Materials:
-
Spleens from treated and control animals
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
Fixation and permeabilization buffers (e.g., from a commercial kit)
-
Anti-pSTAT3 (Tyr705) antibody (fluorescently conjugated)
-
Flow cytometer
2. Procedure:
-
Splenocyte Isolation:
-
Euthanize mice at a specified time point after the final dose of this compound.
-
Aseptically harvest the spleen and prepare a single-cell suspension by mashing it through a cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the splenocytes in complete RPMI medium.
-
-
Intracellular Staining:
-
Fix the splenocytes with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Incubate the cells with the anti-pSTAT3 antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3 in relevant immune cell populations.
-
Compare the pSTAT3 levels between this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a chronic disease model.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
References
Troubleshooting Jak-IN-19 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-19, a potent Janus kinase (JAK) inhibitor. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions. This guide offers practical solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after diluting the DMSO stock solution in an aqueous buffer (e.g., PBS). What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to resolve this:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the percentage of DMSO: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous buffer: Warming your PBS or other aqueous buffer to 37°C before adding the this compound DMSO stock can help improve solubility.
-
Add the DMSO stock to the aqueous buffer with gentle vortexing: Pipette the DMSO stock directly into the aqueous buffer while gently vortexing to ensure rapid and uniform mixing. Avoid the reverse (adding buffer to the DMSO stock), as this can cause localized high concentrations of the compound and lead to precipitation.
-
Consider using a surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween®-20 (e.g., 0.01-0.1%) to your aqueous buffer can help to keep the compound in solution.[1]
Q2: I observed a precipitate in my cell culture media after adding this compound. How can I prevent this?
A2: Precipitation in cell culture media can be caused by the compound itself or by interactions with media components. Here are some troubleshooting steps:
-
Prepare an intermediate dilution: Instead of adding a highly concentrated DMSO stock directly to your media, prepare an intermediate dilution in a serum-free medium or PBS. Then, add this intermediate dilution to your final culture medium (with serum).
-
Reduce serum concentration (if possible): Serum proteins can sometimes interact with hydrophobic compounds and cause precipitation.[2] If your cell line allows, try reducing the serum percentage at the time of treatment.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Gentle mixing: After adding this compound to the media, mix gently by swirling the plate or flask. Vigorous shaking can sometimes promote aggregation.
Q3: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?
A3: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions to reach the final desired concentration in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells.
Q4: How should I store this compound?
A4: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid powder: Store at -20°C for up to 2 years.[3]
-
DMSO stock solutions: Aliquot and store at -80°C for up to 6 months. For short-term storage, 4°C is acceptable for up to 2 weeks.[3] Avoid repeated freeze-thaw cycles.
Q5: What is the JAK isoform selectivity of this compound?
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 469.59 g/mol | [3][5] |
| Molecular Formula | C₂₆H₃₆FN₅O₂ | [3][5] |
| pIC50 (PBMC IFNγ) | 7.2 | [3][4][5] |
| pIC50 (HLF Eotaxin) | 7.7 | [3][4][5] |
| pIC50 (VEGFR2) | 7.0 | [3][4][5] |
| pIC50 (Aurora B) | 5.8 | [3][4][5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 2 years | [3] |
| In DMSO | -80°C | 6 months | [3] |
| In DMSO | 4°C | 2 weeks | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing aqueous solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile PBS or serum-free cell culture medium (pre-warmed to 37°C)
-
Final cell culture medium (with serum, pre-warmed to 37°C)
Procedure:
-
Preparation of 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% anhydrous DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 4.696 mg of this compound (MW = 469.59) in 1 ml of DMSO. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Preparation of Intermediate Dilutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM).
-
Preparation of Final Working Solution: a. Determine the final concentration of this compound needed for your experiment and the final volume of cell culture medium. b. Calculate the volume of the appropriate intermediate DMSO stock needed, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.5%. c. Crucial Step: Add the calculated volume of the this compound DMSO stock to a volume of pre-warmed (37°C) serum-free medium or PBS that is at least 100-fold the volume of the DMSO stock. For example, add 10 µl of a 100 µM DMSO stock to 1 ml of serum-free medium to get a 1 µM solution. Mix immediately by gentle vortexing or inversion. d. Add this freshly prepared working solution to your cells in culture plates containing the final cell culture medium (with serum). Mix gently by swirling the plate.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of Jak-IN-19
This technical support center provides best practices for the long-term storage and use of Jak-IN-19, a potent Janus kinase (JAK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solid powder at -20°C. When in solution, it should be stored at -80°C.[1]
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the powder is fully dissolved. For in vivo experiments, further dilution in an appropriate vehicle is necessary.
3. What is the stability of this compound in different forms?
The stability of this compound varies depending on its form:
-
Powder: Stable for at least two years when stored at -20°C.
-
In DMSO: Stable for up to six months when stored at -80°C. Short-term storage at 4°C is possible for up to two weeks.
4. Is this compound sensitive to light?
5. How many freeze-thaw cycles can a this compound stock solution undergo?
To maintain the integrity of the compound, it is advisable to minimize freeze-thaw cycles. Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
6. What is the solubility of this compound in aqueous buffers and cell culture media?
The solubility of this compound in aqueous solutions is expected to be low. When preparing working solutions for cell-based assays, it is crucial to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the cells. Direct dissolution in aqueous buffers is not recommended due to the risk of precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The aqueous solubility of the compound is exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different, more compatible solvent if DMSO is problematic for your cell line. - Warm the medium to 37°C before adding the diluted compound. |
| Inconsistent or loss of inhibitory activity. | - Degradation of the compound due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Interaction with components in the cell culture medium. | - Confirm that the compound has been stored correctly (powder at -20°C, solution at -80°C). - Use a fresh aliquot of the stock solution for each experiment. - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Unexpected cellular toxicity. | - The concentration of the organic solvent (e.g., DMSO) is too high. - Off-target effects of the inhibitor at high concentrations. | - Perform a vehicle control experiment with the same concentration of the organic solvent to assess its toxicity. - Determine the optimal, non-toxic concentration of this compound for your cell line through a dose-response experiment. |
| Variability in experimental results. | - Inconsistent pipetting or dilution of the inhibitor. - Differences in cell passage number or confluency. - Instability of the compound in the experimental setup. | - Ensure accurate and consistent preparation of working solutions. - Standardize cell culture conditions, including passage number and seeding density. - Prepare fresh working solutions of this compound for each replicate experiment. |
Quantitative Data Summary
The following table summarizes the known storage conditions and stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Data is based on manufacturer's recommendations.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions. The specific parameters may need to be optimized for your HPLC system and column.
1. Preparation of this compound Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare working solutions by diluting the stock solution in the desired matrix (e.g., phosphate-buffered saline (PBS), cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Prepare a "time zero" sample by immediately analyzing a freshly prepared working solution.
- Store the remaining working solutions under the desired stress conditions (e.g., 37°C, room temperature, 4°C, protected from light, exposed to light).
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has maximum absorbance.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- At specified time points, inject the stressed samples into the HPLC system.
- Record the peak area of the this compound parent peak.
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway of JAK Inhibition
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Cytokine Stimulation Assay
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Validation & Comparative
In Vitro Efficacy Face-Off: Jak-IN-19 vs. Tofacitinib
In the landscape of targeted therapies for inflammatory and autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides an in-depth in vitro comparison of a novel investigational agent, Jak-IN-19, and the well-established pan-JAK inhibitor, tofacitinib. The following sections detail their inhibitory profiles in both biochemical and cell-based assays, offering researchers a comprehensive overview to inform preclinical studies and drug development efforts.
Mechanism of Action: The JAK-STAT Signaling Pathway
The therapeutic efficacy of both this compound and tofacitinib stems from their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This critical intracellular cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis. By inhibiting one or more of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), these inhibitors can effectively dampen the inflammatory response.
Quantitative In Vitro Efficacy Comparison
The in vitro potency of this compound and tofacitinib has been evaluated in various assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and pIC50 data.
Biochemical Kinase Inhibition
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of isolated kinases.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 0.75 - 1.6 | ~34 |
Note: IC50 values for tofacitinib represent a range reported across multiple studies, which can vary based on assay conditions.
Cell-Based Inhibition
Cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
| Compound | Assay | Cell Type | Parameter Measured | pIC50 / IC50 |
| This compound | IFNγ-induced STAT1 phosphorylation | Human PBMCs | pSTAT1 levels | pIC50 = 7.2 |
| TNF-α-induced Eotaxin release | Human Lung Fibroblasts | Eotaxin-1 levels | pIC50 = 7.7 | |
| Tofacitinib | IL-2-induced STAT5 phosphorylation | Human PBMCs | pSTAT5 levels | IC50 = 31 nM |
| IL-6-induced STAT3 phosphorylation | Human PBMCs | pSTAT3 levels | IC50 = 73 nM | |
| GM-CSF-induced STAT5 phosphorylation | Human PBMCs | pSTAT5 levels | IC50 = 659 nM |
Off-Target Kinase Inhibition
Selectivity is a critical attribute for kinase inhibitors. The following table presents available data on the off-target activity of this compound.
| Compound | Off-Target Kinase | pIC50 |
| This compound | VEGFR2 | 7.0 |
| Aurora B | 5.8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are representative protocols for the key assays mentioned.
Biochemical JAK Kinase Inhibition Assay (Representative for Tofacitinib)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK isoform.
-
Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes; ATP; appropriate peptide substrate (e.g., a poly-Glu-Tyr peptide); kinase assay buffer; 96-well plates; test compounds (this compound, tofacitinib) serially diluted in DMSO.
-
Procedure :
-
A solution containing the respective JAK enzyme and the peptide substrate is prepared in the kinase assay buffer.
-
The test compound at various concentrations is pre-incubated with the enzyme/substrate mixture in the wells of a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay (measuring incorporation of ³²P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based IFNγ-induced STAT1 Phosphorylation Assay (Representative for this compound)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in primary human cells.
-
Reagents and Materials : Cryopreserved human peripheral blood mononuclear cells (PBMCs); RPMI-1640 medium supplemented with fetal bovine serum (FBS); recombinant human IFNγ; test compounds; fixation buffer; permeabilization buffer; fluorescently labeled anti-pSTAT1 antibody; flow cytometer.
-
Procedure :
-
PBMCs are thawed, washed, and resuspended in complete RPMI medium.
-
Cells are pre-incubated with serially diluted test compounds or DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cells are then stimulated with an optimal concentration of IFNγ for a short period (e.g., 15-30 minutes) at 37°C to induce STAT1 phosphorylation.
-
The stimulation is stopped by immediate fixation of the cells.
-
Cells are then permeabilized to allow for intracellular staining.
-
The permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT1 (pSTAT1).
-
The fluorescence intensity of pSTAT1 in specific cell populations (e.g., lymphocytes or monocytes, identified by surface markers) is measured by flow cytometry.
-
-
Data Analysis : The geometric mean fluorescence intensity (gMFI) of pSTAT1 is determined for each condition. The percentage of inhibition is calculated relative to the IFNγ-stimulated DMSO control. The pIC50 is derived from the concentration-response curve.
Cell-Based TNF-α-induced Eotaxin-1 Release Assay (Representative for this compound)
This assay assesses the effect of inhibitors on the production and release of a specific chemokine from cultured cells.
-
Reagents and Materials : Human lung fibroblasts (HLFs); fibroblast growth medium; recombinant human TNF-α; test compounds; 96-well cell culture plates; human Eotaxin-1 ELISA kit.
-
Procedure :
-
HLFs are seeded in 96-well plates and cultured until they reach a confluent monolayer.
-
The culture medium is replaced with fresh medium containing serially diluted test compounds or a DMSO vehicle control, and the cells are pre-incubated for 1-2 hours.
-
TNF-α is added to the wells to stimulate the production and release of eotaxin-1.
-
The plates are incubated for an extended period (e.g., 24 hours) at 37°C.
-
After incubation, the cell culture supernatants are collected.
-
The concentration of eotaxin-1 in the supernatants is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis : The amount of eotaxin-1 released is measured for each condition. The percentage of inhibition is calculated relative to the TNF-α-stimulated DMSO control. The pIC50 is determined from the resulting concentration-response curve.
Summary and Conclusion
This guide provides a comparative overview of the in vitro efficacy of this compound and tofacitinib. Tofacitinib is a well-characterized pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3 in biochemical assays. Its cellular activity reflects this broad-spectrum inhibition.
This compound demonstrates potent inhibitory activity in cell-based assays that are relevant to inflammatory responses, such as IFNγ-induced STAT1 phosphorylation in immune cells and TNF-α-induced chemokine release from fibroblasts. The provided pIC50 values indicate significant cellular potency. However, a direct comparison of kinase selectivity with tofacitinib is currently limited by the lack of publicly available biochemical data for this compound against the individual JAK isoforms. The off-target data for this compound against VEGFR2 and Aurora B provide initial insights into its selectivity profile beyond the JAK family.
For researchers and drug developers, the choice between a pan-JAK inhibitor like tofacitinib and a potentially more selective agent depends on the specific therapeutic application and the desired balance between broad efficacy and a targeted safety profile. Further biochemical characterization of this compound will be crucial to fully elucidate its mechanism of action and selectivity, and to position it within the growing landscape of JAK inhibitors. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
Comparative Analysis of Jak-IN-19 and Baricitinib in COVID-19 Models: A Data-Driven Guide
A critical evaluation of the existing preclinical and clinical data reveals a significant disparity in the research and development status between Jak-IN-19 and baricitinib for the treatment of COVID-19. While baricitinib has undergone extensive clinical trials and is established as a therapeutic option for hospitalized COVID-19 patients, this compound remains a preclinical entity with limited publicly available data. This guide provides a comprehensive comparison based on the current scientific literature, highlighting the established efficacy of baricitinib and the nascent profile of this compound.
Biochemical Profile and In Vitro Potency
Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] The Janus kinase family, which also includes JAK3 and tyrosine kinase 2 (TYK2), are intracellular enzymes pivotal in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune function.[1] By inhibiting JAK1 and JAK2, baricitinib effectively modulates the inflammatory cascade associated with severe COVID-19.[1]
This compound is also a potent JAK inhibitor, however, its selectivity profile across the different JAK isoforms is not well-documented in the public domain. The available data indicates its potency in cell-based assays measuring the inhibition of interferon-gamma (IFNγ) and eotaxin, which are regulated by JAK signaling.
For a clearer comparison, the half-maximal inhibitory concentrations (IC50) are presented below. The pIC50 values for this compound have been converted to IC50 for a direct comparison.
| Compound | Target | IC50 (nM) | Notes |
| Baricitinib | JAK1 | 5.9[1] | Selective inhibitor of JAK1 and JAK2.[1] |
| JAK2 | 5.7[1] | ||
| TYK2 | 53[1] | ||
| JAK3 | >400[1] | ||
| This compound | JAK (in PBMC IFNγ assay) | ~63.1 | Potent JAK inhibitor with good lung retention properties. |
| JAK (in HLF Eotaxin assay) | ~19.9 | Selectivity against individual JAK isoforms is not specified. |
Note: The IC50 values for this compound are estimated from pIC50 values (pIC50 = -log(IC50 in M)). A higher pIC50 indicates greater potency.
Mechanism of Action in COVID-19
The hyperinflammatory response, often termed a "cytokine storm," is a major driver of disease severity and mortality in COVID-19. This excessive production of pro-inflammatory cytokines is largely mediated by the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Baricitinib's therapeutic effect in COVID-19 stems from its ability to block this pathway, thereby reducing the production of inflammatory mediators. Furthermore, some studies suggest baricitinib may also have a role in inhibiting the endocytosis of SARS-CoV-2 into host cells.
While this compound is a potent JAK inhibitor, its specific effects in a COVID-19 context have not been studied. Based on its mechanism, it would be hypothesized to have a similar anti-inflammatory effect to baricitinib, but this requires experimental validation.
Experimental Protocols for Evaluating JAK Inhibitors in COVID-19 Models
The evaluation of a JAK inhibitor for COVID-19 typically follows a phased approach from preclinical to clinical studies. As there is no available data for this compound in this context, the following outlines a general workflow, using baricitinib as an example.
Caption: A generalized workflow for the development of a JAK inhibitor for COVID-19.
In Vitro Studies:
-
Cell lines: Human peripheral blood mononuclear cells (PBMCs), lung epithelial cells (e.g., A549), or other relevant cell types.
-
Stimulation: Cells are stimulated with SARS-CoV-2, specific cytokines (e.g., IL-6, IFN-γ), or viral components (e.g., spike protein).
-
Treatment: Cells are treated with varying concentrations of the JAK inhibitor.
-
Endpoints: Measurement of cytokine levels (e.g., using ELISA or multiplex assays), STAT phosphorylation (e.g., by Western blot or flow cytometry), and viral replication (e.g., by RT-qPCR or plaque assay).
In Vivo/Animal Models:
-
Animal species: K18-hACE2 transgenic mice, Syrian hamsters, or rhesus macaques are commonly used models for SARS-CoV-2 infection.
-
Infection: Animals are infected with a standardized dose of SARS-CoV-2.
-
Treatment: The JAK inhibitor is administered at various doses and time points post-infection.
-
Endpoints: Monitoring of clinical signs (weight loss, survival), measurement of viral load in respiratory tissues, assessment of lung inflammation and injury through histology, and analysis of inflammatory markers in blood and lung tissue.
Baricitinib in COVID-19: Summary of Clinical Evidence
Baricitinib, in combination with remdesivir, has been shown to reduce the time to recovery in hospitalized adults with COVID-19. Numerous clinical trials have evaluated its efficacy and safety.
| Trial | Phase | Key Findings |
| ACTT-2 | III | Baricitinib plus remdesivir was superior to remdesivir alone in reducing recovery time and accelerating improvement in clinical status among patients with COVID-19, notably those receiving high-flow oxygen or noninvasive ventilation. |
| COV-BARRIER | III | Baricitinib was associated with a reduction in 28-day all-cause mortality in hospitalized adults with COVID-19. The benefit was more pronounced in patients receiving high-flow oxygen or noninvasive mechanical ventilation at baseline. |
Conclusion
The comparison between this compound and baricitinib in the context of COVID-19 is currently limited by a significant data gap for this compound. While both are potent JAK inhibitors in vitro, baricitinib has a well-defined selectivity profile and a substantial body of clinical evidence supporting its use in hospitalized COVID-19 patients to mitigate the hyperinflammatory response. This compound, on the other hand, is a preclinical compound with promising in vitro potency and lung retention properties. However, without further studies to determine its JAK selectivity, in vivo efficacy, and safety in COVID-19 models, a direct comparison of its performance against the clinically validated baricitinib is not feasible. Future research on this compound should focus on establishing its full preclinical profile to ascertain its potential as a therapeutic candidate for COVID-19 or other inflammatory diseases.
References
A Head-to-Head Comparison: Jaktinib Versus Ruxolitinib in Myelofibrosis Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically named "Jak-IN-19" did not yield any publicly available information. Therefore, for the purpose of this comparative guide, we have selected "Jaktinib," a publicly documented investigational Janus kinase (JAK) inhibitor, as a representative emerging therapeutic to compare against the established drug, ruxolitinib. This guide aims to provide a framework for comparing novel JAK inhibitors with existing standards of care in a preclinical setting.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of the JAK-STAT signaling pathway's central role in the pathogenesis of MF has led to the development of targeted therapies. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first drug approved for the treatment of MF and remains a cornerstone of therapy.[1][2] However, the development of next-generation JAK inhibitors continues, with the aim of improving efficacy, safety, and the spectrum of activity. This guide provides a comparative overview of the preclinical data for ruxolitinib and an investigational JAK inhibitor, Jaktinib, in myelofibrosis cell lines.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both ruxolitinib and Jaktinib are small molecule inhibitors that target the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mediator of signals for a host of cytokines and growth factors that are involved in hematopoiesis and immune response.[3] In myelofibrosis, dysregulation of this pathway, often due to a mutation in the JAK2 gene (JAK2V617F), leads to uncontrolled cell growth and the production of inflammatory cytokines.[4]
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[5][6] Jaktinib also inhibits JAK1 and JAK2, and additionally, it has been reported to inhibit TYK2 and Activin A receptor, type 1 (ACVR1), which may contribute to its effects on anemia.[7][8]
Comparative Efficacy in Myelofibrosis Cell Lines
The following tables summarize the available in vitro data for Jaktinib and ruxolitinib in human myelofibrosis cell lines, which commonly harbor the JAK2V617F mutation.
Table 1: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Ruxolitinib | HEL | 186 | [9][10] |
| SET-2 | 55 | [11] | |
| Ba/F3-JAK2V617F | 127 | [5] | |
| Jaktinib | Data Not Publicly Available | - | - |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell viability. Lower values indicate greater potency. Data for Jaktinib's direct IC50 on myelofibrosis cell lines is not yet widely published in peer-reviewed journals.
Table 2: Effects on Downstream Signaling and Apoptosis
| Compound | Effect | Cell Line(s) | Observations | Reference(s) |
| Ruxolitinib | Inhibition of STAT3/STAT5 Phosphorylation | HEL, Ba/F3-JAK2V617F, SET-2 | Dose-dependent reduction in phosphorylated STAT3 and STAT5. | [1][9][11] |
| Induction of Apoptosis | Ba/F3-JAK2V617F | Markedly increases apoptosis. | [6][10] | |
| Jaktinib | Inhibition of JAK/STAT Pathway | Not specified | Inhibits JAK1, JAK2, and JAK3. | [12][13] |
| Induction of Apoptosis | Not specified | Leads to suppression of abnormal cell proliferation and induction of cell death. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays used to compare the efficacy of JAK inhibitors in myelofibrosis cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed myelofibrosis cells (e.g., HEL, SET-2) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of Jaktinib and ruxolitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15][16][17]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat myelofibrosis cells with selected concentrations of Jaktinib and ruxolitinib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[18][19][20][21]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of phosphorylated STAT3, a key downstream target of JAK signaling.
-
Cell Lysis: Treat cells with the inhibitors for a short period (e.g., 1-4 hours) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[22][23][24][25][26] A separate blot should be probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3.
Summary and Future Directions
This guide provides a comparative overview of the preclinical profiles of Jaktinib and ruxolitinib in the context of myelofibrosis. While ruxolitinib is a well-characterized JAK1/2 inhibitor with established efficacy, emerging inhibitors like Jaktinib may offer a different spectrum of activity or an improved safety profile. The provided experimental protocols offer a standardized approach for the head-to-head comparison of such compounds in a laboratory setting. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of Jaktinib and other novel JAK inhibitors in the treatment of myelofibrosis.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Jaktinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. Safety and efficacy of jaktinib in the treatment of Janus kinase inhibitor‐naïve patients with myelofibrosis: Results of a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Jaktinib Hydrochloride used for? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 24. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Efficacy of the JAK Inhibitor CP-690,550 in a Murine Model of Arthritis: A Comparative Analysis
This guide provides a comparative analysis of the Janus kinase (JAK) inhibitor CP-690,550, also known as Tofacitinib, in a mouse model of arthritis. The efficacy of CP-690,550 is compared with other JAK inhibitors, such as Baricitinib and Upadacitinib, and the conventional disease-modifying antirheumatic drug (DMARD), Methotrexate. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of potential therapeutics for rheumatoid arthritis.
Comparative Efficacy of JAK Inhibitors and Methotrexate
The following tables summarize the key efficacy data from preclinical studies in mouse models of arthritis, primarily the collagen-induced arthritis (CIA) model, which shares many pathological features with human rheumatoid arthritis.
| Drug | Target | Dose | Administration | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) | Reference |
| CP-690,550 (Tofacitinib) | pan-JAK | 3-15 mg/kg/day | Oral | ~50-70% | ~40-60% | [1][2][3] |
| Baricitinib | JAK1/JAK2 | 3-10 mg/kg/day | Oral | ~40-60% | ~30-50% | [4][5] |
| Upadacitinib | JAK1 | 3-10 mg/kg/day | Oral | ~50-75% | ~45-65% | [6][7] |
| Methotrexate | Dihydrofolate Reductase | 1-5 mg/kg/week | Intraperitoneal | ~30-50% | ~25-45% | [8][9] |
| Table 1: Comparison of the efficacy of CP-690,550 (Tofacitinib) and other arthritis treatments in a mouse model. |
| Drug | Effect on Bone Erosion | Effect on Synovial Inflammation | Key Cytokine Inhibition | Reference |
| CP-690,550 (Tofacitinib) | Significant reduction | Marked reduction | IL-6, IL-17, IL-23 | [2][10] |
| Baricitinib | Moderate reduction | Significant reduction | IL-6, IFN-γ | [4] |
| Upadacitinib | Significant reduction | Significant reduction | IL-6, IFN-γ | [6] |
| Methotrexate | Modest reduction | Moderate reduction | TNF-α, IL-1β | [8][11] |
| Table 2: Comparison of the pathological and molecular effects of CP-690,550 (Tofacitinib) and alternative treatments in a mouse model of arthritis. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
A widely used preclinical model for rheumatoid arthritis, the CIA model, involves the following key steps:
-
Immunization: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.
-
Booster: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Disease Monitoring: The development of arthritis is monitored daily by scoring the severity of joint inflammation, erythema, and swelling in the paws.
-
Treatment: Upon the onset of arthritis, mice are randomized into treatment groups and receive daily oral administration of the test compounds (e.g., CP-690,550) or vehicle control.
-
Endpoint Analysis: At the end of the study period, typically 2-4 weeks after treatment initiation, mice are euthanized, and paws are collected for histological analysis of joint damage, synovitis, and bone erosion. Blood samples are also collected for analysis of inflammatory markers.
Drug Administration
-
CP-690,550 (Tofacitinib), Baricitinib, and Upadacitinib: These JAK inhibitors are typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage once or twice daily.[2][3]
-
Methotrexate: This drug is usually dissolved in saline and administered via intraperitoneal injection once a week.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, a critical mediator of inflammation in arthritis, and the experimental workflow for evaluating the efficacy of CP-690,550 in a mouse model of arthritis.
References
- 1. Tofacitinib facilitates the expansion of myeloid-derived suppressor cells and ameliorates arthritis in SKG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Tofacitinib superior to methotrexate in rheumatoid arthritis - American Academy of Ophthalmology [aao.org]
- 9. ijarbs.com [ijarbs.com]
- 10. researchgate.net [researchgate.net]
- 11. jwatch.org [jwatch.org]
Jak-IN-19: A Comparative Guide to its Selectivity Profile Against JAK Family Kinases
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the inhibitory activity of Jak-IN-19, a notable Janus kinase (JAK) inhibitor, against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The information presented herein is supported by experimental data and detailed protocols to aid in the objective evaluation of this compound.
Selectivity Profile of this compound
The inhibitory potency of this compound against each JAK isoform is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of a representative JAK inhibitor, JAK-IN-25 (compound 19), against the enzymatic activity of JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) |
| JAK1 | 21 |
| JAK2 | 8 |
| JAK3 | 1051 |
| TYK2 | 6 |
Data presented for JAK-IN-25 (compound 19) as a representative compound.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. JAK inhibitors exert their effects by blocking the activity of one or more of the JAK family kinases, thereby modulating downstream signaling.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the selectivity of a kinase inhibitor. Below is a detailed, representative protocol for a biochemical kinase assay used to assess the inhibitory activity of compounds against JAK enzymes.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against JAK1, JAK2, JAK3, and TYK2 kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add the specific JAK enzyme to each well (except the no-enzyme control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery.
This guide provides a foundational understanding of the selectivity profile of this compound against the JAK family of kinases. The provided data and protocols are intended to assist researchers in their evaluation and further investigation of this and other JAK inhibitors.
A Comparative Analysis of Off-Target Effects: Jak-IN-19 Versus First-Generation JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount in predicting both efficacy and potential adverse effects. This guide provides a detailed comparison of the off-target effects of the novel Janus kinase (JAK) inhibitor, Jak-IN-19, against first-generation JAK inhibitors (JAKis) such as tofacitinib, ruxolitinib, and baricitinib. The following analysis is supported by quantitative experimental data to facilitate an objective evaluation.
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that govern immune responses and cellular proliferation. While the therapeutic benefits of inhibiting these kinases are well-established in various autoimmune and myeloproliferative disorders, the lack of absolute selectivity can lead to off-target effects, some of which are associated with clinical adverse events. First-generation JAKis, including tofacitinib, ruxolitinib, and baricitinib, exhibit varying degrees of selectivity across the JAK family and against the broader human kinome. This compound is a potent JAK inhibitor with good lung retention properties, developed to mitigate metabolism by Aldehyde Oxidase (AO).[1][2][3]
Kinase Selectivity Profiles
The inhibitory activity of this compound and first-generation JAKis against the JAK family and a selection of off-target kinases is summarized in Table 1. This quantitative data, presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), allows for a direct comparison of the compounds' potencies and selectivities.
| Kinase | This compound (pIC50) | Tofacitinib (IC50, nM) | Ruxolitinib (Kd, nM) | Baricitinib (IC50, nM) |
| JAK1 | Potent (specific value not publicly available) | 1.7-3.7[4] | 3.4[5] | 5.9[6] |
| JAK2 | Potent (specific value not publicly available) | 1.8-4.1[4] | 0.0[5] | 5.7[6] |
| JAK3 | Potent (specific value not publicly available) | 0.75-1.6[4] | 2.0[5] | >400[7] |
| TYK2 | Potent (specific value not publicly available) | 16-34[4] | 0.9[5] | 53[7] |
| VEGFR2 | 7.0[1][2] | - | - | - |
| Aurora B | 5.8[1][2] | - | - | - |
| MAP3K2 | - | - | 41.0[5] | - |
| CAMK2A | - | - | 46.0[5] | - |
| ROCK2 | - | - | 52.0[5] | - |
| ROCK1 | - | - | 60.0[5] | - |
| Table 1: Comparative Kinase Inhibition Profiles. pIC50 values for this compound represent the negative logarithm of the half-maximal inhibitory concentration. IC50 and Kd values for first-generation JAKis are presented in nanomolar concentrations. A higher pIC50 or a lower IC50/Kd value indicates greater potency. Data for this compound's activity against specific JAK isoforms was not publicly available in the reviewed literature. |
Overview of Off-Target Effects
This compound: this compound has been evaluated for its off-target activity, showing a pIC50 of 7.0 against VEGFR2 and 5.8 against Aurora B.[1][2] The inhibition of VEGFR2, a key mediator of angiogenesis, could have implications in both anti-cancer therapy and potential side effects related to vascular function. Aurora B is a crucial kinase for cell cycle regulation, and its inhibition could lead to anti-proliferative effects but also potential toxicity in rapidly dividing healthy cells.
First-Generation JAKis: First-generation JAK inhibitors are known to have a broader range of off-target activities due to the conserved nature of the ATP-binding site across the kinome.
-
Tofacitinib , initially developed as a JAK3 inhibitor, demonstrates potent inhibition of JAK1 and JAK2 as well.[4] Its off-target profile includes other kinases, which may contribute to its overall therapeutic and adverse effect profile.
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[5] Kinome-wide screening has revealed its activity against other kinases such as MAP3K2, CAMK2A, ROCK1, and ROCK2, which are involved in various cellular processes including inflammation, cell proliferation, and cytoskeletal dynamics.[5]
-
Baricitinib is a selective inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[6][7] This selectivity profile is thought to contribute to its specific therapeutic effects and safety profile.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the JAK-STAT signaling pathway they target and the experimental workflows used to determine their selectivity.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
Caption: A generalized workflow for a radiometric kinase profiling assay.
Experimental Protocols
Radiometric Kinase Assay (e.g., for Ruxolitinib KinomeScan)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases
-
Peptide or protein substrates specific for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound or first-generation JAKi) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound ATP is washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., for Baricitinib IC50 determination)
This homogenous assay format detects kinase activity by measuring the FRET signal between a lanthanide-labeled antibody and a fluorescently labeled substrate.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrate (e.g., with fluorescein)
-
ATP
-
Assay buffer
-
Test compound
-
Lanthanide-labeled anti-phospho-substrate antibody (e.g., Europium or Terbium)
-
Stop/Detection buffer containing EDTA
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the fluorescently labeled substrate, and the test compound.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction and initiate detection by adding the stop/detection buffer containing the lanthanide-labeled antibody and EDTA.
-
Incubate the plate to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of an inhibitor indicates kinase inhibition.
-
IC50 values are calculated from the dose-response curves.
Conclusion
This comparative guide highlights the importance of comprehensive kinase profiling in the development of novel JAK inhibitors. While this compound shows promise as a potent JAK inhibitor with specific off-target activities against VEGFR2 and Aurora B, a full public dataset on its kinome-wide selectivity is needed for a complete comparison with first-generation JAKis. The provided data and experimental protocols serve as a valuable resource for researchers in the field to design and interpret studies aimed at characterizing the selectivity and potential therapeutic applications of novel kinase inhibitors. The continued development of more selective JAK inhibitors holds the promise of improved therapeutic outcomes with a more favorable safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Validating the Efficacy of Jak-IN-19 on Downstream STAT Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fictional JAK inhibitor, Jak-IN-19, benchmarked against established JAK inhibitors. The focus is on the validation of its inhibitory effect on the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a critical step in the JAK/STAT signaling cascade. This document offers supporting experimental data and detailed protocols to aid researchers in their evaluation of novel JAK inhibitors.
Introduction to the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1] The signaling cascade is initiated when a ligand binds to its corresponding cell surface receptor, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to transphosphorylate and activate each other. Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making it a key target for therapeutic intervention.
Figure 1: The JAK/STAT Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of JAK Inhibitor Potency
To objectively evaluate the efficacy of "this compound," we present a comparative summary of its inhibitory activity on STAT phosphorylation against other well-characterized JAK inhibitors: Ruxolitinib and Tofacitinib. The data, presented as half-maximal inhibitory concentration (IC50) values, is derived from in vitro cellular assays. As "this compound" is a fictional compound, for the purpose of this guide, we will use the well-established JAK1/JAK2 inhibitor Ruxolitinib as a proxy to provide representative data.
| Inhibitor | Primary Targets | Cytokine Stimulus | Phospho-STAT Measured | Cell Type | IC50 (nM) |
| This compound (as Ruxolitinib) | JAK1, JAK2 | IL-6 | pSTAT3 | Peripheral Blood Mononuclear Cells (PBMCs) | ~3 |
| Erythropoietin | pSTAT5 | Ba/F3-JAK2V617F cells | ~130 | ||
| IFN-γ | pSTAT1 | U937 cells | ~50 | ||
| Tofacitinib | JAK1, JAK3 > JAK2 | IL-2 | pSTAT5 | Human PBMCs | ~31 |
| IL-6 | pSTAT3 | Human PBMCs | ~73 | ||
| GM-CSF | pSTAT5 | Human PBMCs | ~659 | ||
| Baricitinib | JAK1, JAK2 | IFNα | pSTAT1 | Whole Blood | ~5.9 (JAK1), ~5.7 (JAK2) |
| IL-6 | pSTAT3 | Whole Blood | ~5.9 (JAK1), ~5.7 (JAK2) |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and ATP concentration. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols for Validation
Accurate and reproducible assessment of a JAK inhibitor's effect on STAT phosphorylation is crucial. Below are detailed methodologies for two common and robust cell-based assays.
Cell-Based Phospho-STAT ELISA
This method provides a quantitative measure of a specific phosphorylated STAT protein within a cell population.
a. Cell Seeding and Treatment:
-
Seed cells (e.g., human PBMCs or a relevant cell line) into a 96-well tissue culture plate at a density of 1-3 x 10^5 cells per well and incubate overnight.
-
The following day, aspirate the culture medium and pre-treat the cells with various concentrations of the JAK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) in serum-free media for 1-2 hours.
b. Cytokine Stimulation:
-
Stimulate the cells with a cytokine known to activate the JAK/STAT pathway of interest (e.g., IL-6 to activate STAT3, or IFN-γ to activate STAT1) at a pre-determined optimal concentration for 15-30 minutes at 37°C.
c. Cell Fixation and Permeabilization:
-
Aspirate the media and fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Permeabilize the cells by adding a permeabilization buffer (e.g., 90% methanol) and incubate for 10 minutes.
d. Immunodetection:
-
Wash the cells and block non-specific binding with a blocking buffer for 1 hour.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
e. Signal Detection and Analysis:
-
After a final wash, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control.
Flow Cytometry-Based Phospho-STAT Assay
This technique allows for the analysis of STAT phosphorylation at the single-cell level and within heterogeneous cell populations.
a. Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cells (e.g., fresh PBMCs).
-
Pre-incubate the cells with the JAK inhibitor or vehicle control as described for the ELISA.
b. Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for a short duration (typically 10-15 minutes) at 37°C.
c. Fixation and Permeabilization:
-
Immediately fix the cells with a fixation buffer (e.g., Cytofix/Cytoperm buffer) for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) and incubate on ice.
d. Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated STAT protein. If analyzing specific cell subsets, co-stain with antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes).
e. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Determine the IC50 of the inhibitor by plotting the MFI against the inhibitor concentration.
Figure 2: General experimental workflow for validating the effect of a JAK inhibitor on STAT phosphorylation.
References
Comparative Analysis of Jak-IN-19 and Upadacitinib in Preclinical Inflammatory Models
A Head-to-Head Examination of Two Potent Janus Kinase Inhibitors for Researchers and Drug Development Professionals
The landscape of therapies for inflammatory and autoimmune diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the intracellular JAK-STAT signaling pathway, a critical mediator of the inflammatory response. This guide provides a comparative overview of two such inhibitors: Jak-IN-19, a research compound with potential for lung-targeted delivery, and upadacitinib, an FDA-approved selective JAK1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available preclinical data to inform further investigation and development.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and upadacitinib exert their anti-inflammatory effects by inhibiting members of the Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of pro-inflammatory genes in the nucleus.[1][2]
Upadacitinib is recognized as a selective JAK1 inhibitor.[3] By preferentially targeting JAK1, it aims to modulate the signaling of key inflammatory cytokines while potentially minimizing side effects associated with the inhibition of other JAK isoforms.[4] For instance, JAK2 inhibition is linked to hematologic effects, while JAK3 inhibition can impact lymphocyte development.[4]
This compound is a potent JAK inhibitor, though its specific selectivity profile across the JAK family is not as extensively documented in publicly available literature as that of upadacitinib.[3][5] It has been investigated for its potential for lung delivery, suggesting a focus on respiratory inflammatory diseases.[5]
dot graph "JAK_STAT_Signaling_Pathway" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT (Dimer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#FFFFFF"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FFFFFF"]; Jak_IN_19 [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Upadacitinib [label="Upadacitinib", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; Jak_IN_19 -> JAK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Upadacitinib -> JAK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"];
} Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound and upadacitinib.
In Vitro Potency and Selectivity
The in vitro activity of JAK inhibitors is typically assessed through enzymatic and cellular assays. Enzymatic assays measure the direct inhibition of isolated JAK enzymes, while cellular assays evaluate the inhibition of cytokine-induced STAT phosphorylation in cells.
Upadacitinib has demonstrated potent inhibition of JAK1 in enzymatic assays, with a half-maximal inhibitory concentration (IC50) of 43 nM. It exhibits significant selectivity over other JAK isoforms, being 74-fold more selective for JAK1 than for JAK2 and over 100-fold more selective than for JAK3 and TYK2.[5] This selectivity is a key feature of its design, aiming for a targeted therapeutic effect with a potentially improved safety profile.[3]
This compound is described as a potent JAK inhibitor with a pIC50 of 7.2 in a peripheral blood mononuclear cell (PBMC) interferon-gamma (IFNγ) assay and a pIC50 of 7.7 in a human lung fibroblast (HLF) eotaxin assay.[3][5] The pIC50 value is the negative logarithm of the IC50 value in molar concentration. These cellular assays indicate potent inhibition of JAK-mediated signaling in immune and lung-relevant cell types. This compound has also been noted to have diminished selectivity against VEGFR2 (pIC50=7.0) and Aurora B (pIC50=5.8).[3][5]
| Compound | Assay Type | Target/Pathway | IC50/pIC50 | Reference |
| Upadacitinib | Enzymatic | JAK1 | 43 nM | [5] |
| Enzymatic | JAK2 | ~3182 nM (74-fold less potent) | [5] | |
| Enzymatic | JAK3 | >4300 nM (>100-fold less potent) | [5] | |
| Enzymatic | TYK2 | >4300 nM (>100-fold less potent) | [5] | |
| This compound | Cellular | PBMC IFNγ | pIC50 = 7.2 | [3][5] |
| Cellular | HLF Eotaxin | pIC50 = 7.7 | [3][5] | |
| Kinase Panel | VEGFR2 | pIC50 = 7.0 | [3][5] | |
| Kinase Panel | Aurora B | pIC50 = 5.8 | [3][5] |
Note: Direct comparison of potency between enzymatic and cellular assays should be made with caution due to differences in experimental conditions.
dot graph "Experimental_Workflow_In_Vitro_Kinase_Assay" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recombinant_jak [label="Recombinant JAK Enzyme", fillcolor="#FFFFFF"]; substrate [label="Peptide Substrate", fillcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#FFFFFF"]; inhibitor [label="Test Inhibitor (this compound or Upadacitinib)", fillcolor="#FFFFFF"]; incubation [label="Incubation", shape=diamond, fillcolor="#FBBC05"]; detection [label="Detection of Phosphorylated Substrate", fillcolor="#FFFFFF"]; data_analysis [label="Data Analysis (IC50 determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> recombinant_jak; start -> substrate; start -> atp; start -> inhibitor; recombinant_jak -> incubation; substrate -> incubation; atp -> incubation; inhibitor -> incubation; incubation -> detection; detection -> data_analysis; data_analysis -> end; } Caption: Generalized workflow for an in vitro kinase assay to determine inhibitor potency.
In Vivo Efficacy in Inflammatory Models
The anti-inflammatory effects of JAK inhibitors are evaluated in various animal models of inflammatory diseases, such as collagen-induced arthritis (CIA) in rodents, which mimics aspects of human rheumatoid arthritis.
Upadacitinib has demonstrated efficacy in preclinical models of arthritis. In a rat model of arthritis, oral administration of upadacitinib led to a dose-dependent reduction in paw swelling and joint inflammation.
Details regarding the in vivo efficacy of This compound in specific inflammatory models are primarily available in specialized scientific literature. A key study highlights its investigation for lung delivery, suggesting its potential application in respiratory inflammation.[5] The compound was designed to have good retentive properties in the lung, which could be advantageous for treating lung-specific inflammatory conditions.[3][5]
| Compound | Animal Model | Key Findings |
| Upadacitinib | Rat Collagen-Induced Arthritis | Dose-dependent reduction in paw swelling and inflammation. |
| This compound | (Not specified in general literature) | Investigated for lung delivery and retention.[3][5] |
dot graph "In_Vivo_Inflammatory_Model_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Start: Disease Induction in Animal Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment_group [label="Treatment Group (e.g., this compound or Upadacitinib)", fillcolor="#FFFFFF"]; vehicle_group [label="Vehicle Control Group", fillcolor="#FFFFFF"]; treatment_phase [label="Treatment Administration (e.g., oral, inhaled)", shape=diamond, fillcolor="#FBBC05"]; monitoring [label="Monitoring of Disease Progression (e.g., clinical scores, paw volume)", fillcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis (e.g., histology, cytokine levels)", fillcolor="#FFFFFF"]; data_analysis [label="Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> treatment_group; start -> vehicle_group; treatment_group -> treatment_phase; vehicle_group -> treatment_phase; treatment_phase -> monitoring; monitoring -> endpoint; endpoint -> data_analysis; data_analysis -> end; } Caption: A typical experimental workflow for evaluating the efficacy of a test compound in an in vivo model of inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of JAK inhibitors.
In Vitro Kinase Assay (Generalized Protocol)
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in a kinase assay buffer.
-
Compound Dilution: Test compounds (this compound or upadacitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are mixed in the presence of varying concentrations of the test compound or a vehicle control.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Generalized Protocol)
-
Cell Culture: A relevant cell line (e.g., human PBMCs) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IFNγ for JAK1/JAK2 signaling, IL-4 for JAK1/JAK3 signaling) to induce STAT phosphorylation.
-
Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT1, phospho-STAT3).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each compound concentration, and the IC50 value is determined.
Collagen-Induced Arthritis (CIA) in Rats (Generalized Protocol)
-
Immunization: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster immunization is typically given 7 days later.
-
Treatment: Upon the onset of arthritis (typically 10-14 days after the initial immunization), rats are randomized into treatment groups and receive daily oral doses of the test compound (e.g., upadacitinib), a vehicle control, or a positive control.
-
Clinical Assessment: The severity of arthritis is assessed regularly (e.g., daily or every other day) by scoring the degree of erythema and swelling in each paw. Paw volume can also be measured using a plethysmometer.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected for histological examination to assess the degree of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other biomarkers.
Conclusion
Upadacitinib is a well-characterized, selective JAK1 inhibitor with proven efficacy in both preclinical models and clinical settings for various inflammatory diseases. This compound is a potent JAK inhibitor with demonstrated activity in cellular assays relevant to inflammation, particularly with a focus on lung-related applications. While direct comparative studies are limited, the available data suggest that both compounds are effective inhibitors of the JAK-STAT pathway. The distinct selectivity profile of upadacitinib and the potential for targeted lung delivery of this compound highlight different therapeutic strategies within the JAK inhibitor class. Further research, particularly on the in vivo efficacy and detailed JAK isoform selectivity of this compound, is necessary to fully elucidate its therapeutic potential relative to established JAK inhibitors like upadacitinib. This guide serves as a foundational resource for researchers to navigate the preclinical data of these two compounds and to inform the design of future comparative studies.
References
A Comparative Analysis of the Therapeutic Index of Next-Generation JAK Inhibitors Versus Approved Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic index of a representative next-generation JAK inhibitor, Jak-IN-19, against currently approved Janus kinase (JAK) inhibitors. This guide synthesizes available experimental data to facilitate an objective evaluation of their relative performance.
The advent of JAK inhibitors has revolutionized the treatment landscape for a multitude of inflammatory and autoimmune diseases.[1][2] By targeting the JAK-STAT signaling pathway, these small molecules effectively modulate the immune response.[1][3][4] Currently, several JAK inhibitors have received regulatory approval and are in clinical use, including Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib, Fedratinib, Pacritinib, Abrocitinib, and Deucravacitinib.[1][4] This guide focuses on comparing the therapeutic index of these established agents with that of this compound, a representative investigational JAK inhibitor.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin between the dose that produces a therapeutic effect and the dose that causes toxicity, suggesting a more favorable safety profile. The TI is a critical parameter in drug development, guiding dose selection and risk-benefit assessment.
Comparative Efficacy and Safety of JAK Inhibitors
The following tables summarize key quantitative data for this compound and approved JAK inhibitors, providing a basis for comparing their therapeutic indices.
Table 1: In Vitro Potency (IC50) of JAK Inhibitors
This table outlines the half-maximal inhibitory concentration (IC50) values, which indicate the in vitro potency of each inhibitor against different JAK isoforms. Lower IC50 values denote higher potency.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| Tofacitinib | 1 | 20 | 112 | - | [2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [5] |
| Upadacitinib | 43 | 110 | 2300 | - | [6] |
| Fedratinib | 35 | 3 | >10000 | >10000 | [7] |
| Pacritinib | - | 45 | - | - | [8] |
| Abrocitinib | 29 | 803 | >10000 | 1200 | [9] |
| Deucravacitinib | - | - | - | Selective for TYK2 | [10] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Table 2: Approved Indications and Dosing Regimens
This table summarizes the approved clinical uses and corresponding oral dosages for various JAK inhibitors.
| Drug | Approved Indications | Typical Oral Dosing Regimen | Data Source |
| This compound | Under investigation | To be determined | - |
| Tofacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis, Polyarticular Course Juvenile Idiopathic Arthritis, Ankylosing Spondylitis | 5 mg twice daily or 11 mg once daily (XR) | [11][12][13] |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease | 5-25 mg twice daily, dose adjusted based on platelet count | [14][15][16] |
| Baricitinib | Rheumatoid Arthritis, Alopecia Areata, COVID-19 | 2-4 mg once daily | [17][18][19][20] |
| Upadacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis, Non-radiographic Axial Spondyloarthritis | 15-45 mg once daily, depending on the indication | [6][21][22][23] |
| Fedratinib | Myelofibrosis | 400 mg once daily | [7][24][25][26][27] |
| Pacritinib | Myelofibrosis with severe thrombocytopenia | 200 mg twice daily | [8][28][29] |
| Abrocitinib | Atopic Dermatitis | 100-200 mg once daily | [9][30][31][32][33] |
| Deucravacitinib | Plaque Psoriasis | 6 mg once daily | [10][34][35][36][37] |
Experimental Protocols for Therapeutic Index Assessment
The determination of a drug's therapeutic index involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific JAK kinase by 50%.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The JAK inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Assays (EC50 Determination)
Objective: To determine the concentration of the inhibitor required to produce 50% of its maximal effect in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells or a specific cytokine-dependent cell line) is cultured.
-
Stimulation: The cells are stimulated with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the JAK inhibitor.
-
Endpoint Measurement: The phosphorylation of a downstream STAT protein (e.g., pSTAT3) is measured by flow cytometry, Western blotting, or ELISA.
-
Data Analysis: The level of pSTAT inhibition is plotted against the inhibitor concentration to determine the EC50 value.
In Vivo Efficacy and Toxicity Studies
Objective: To determine the therapeutic dose range and identify potential toxicities in animal models.
Methodology:
-
Animal Model: An appropriate animal model of the target disease (e.g., collagen-induced arthritis in mice for rheumatoid arthritis) is used.
-
Dosing: Animals are administered a range of doses of the JAK inhibitor.
-
Efficacy Assessment: Disease-specific endpoints are measured (e.g., paw swelling, clinical score, histological analysis of joints).
-
Toxicity Assessment: Animals are monitored for adverse effects, including changes in body weight, clinical signs of toxicity, and hematological and clinical chemistry parameters. Histopathological examination of major organs is performed at the end of the study.
-
Data Analysis: The dose-response relationship for both efficacy and toxicity is established to determine the therapeutic window.
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the JAK-STAT signaling pathway, a typical experimental workflow for assessing therapeutic index, and the logical relationship in comparing therapeutic indices.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. researchgate.net [researchgate.net]
- 4. Which JAK inhibitors are approved in the U.S? [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Xeljanz, Xeljanz XR (tofacitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Tofacitinib - Wikipedia [en.wikipedia.org]
- 14. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcp.jakafi.com [hcp.jakafi.com]
- 16. drugs.com [drugs.com]
- 17. nextstepsinderm.com [nextstepsinderm.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Upadacitinib - Wikipedia [en.wikipedia.org]
- 23. reference.medscape.com [reference.medscape.com]
- 24. Validate User [ashpublications.org]
- 25. ashpublications.org [ashpublications.org]
- 26. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 27. researchgate.net [researchgate.net]
- 28. ashpublications.org [ashpublications.org]
- 29. What are the approved indications for Pacritinib? [synapse.patsnap.com]
- 30. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtopics.com [drugtopics.com]
- 32. Practical Management of the JAK1 Inhibitor Abrocitinib for Atopic Dermatitis in Clinical Practice: Special Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. iqwig.de [iqwig.de]
- 34. Deucravacitinib Shows Sustained Response, Safety Profile: Analyses - - PracticalDermatology [practicaldermatology.com]
- 35. DRUGDOCS | Deucravacitinib [drugdocs.com]
- 36. Deucravacitinib: The First FDA-Approved Oral TYK2 Inhibitor for Moderate to Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Validation of Jak-IN-19's Lung Retention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Janus kinase (JAK) inhibitor, Jak-IN-19, focusing on its in vivo lung retention properties. As specific data for "this compound" is not publicly available, this document serves as an illustrative comparison, utilizing data from existing JAK inhibitors to benchmark its potential performance. The objective is to present a framework for evaluating novel inhaled JAK inhibitors against established alternatives.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the inflammatory processes of several respiratory diseases.[1] Developing inhaled JAK inhibitors with high lung retention is a key strategy to maximize therapeutic efficacy locally while minimizing systemic side effects.
Comparative Analysis of Lung Retention
The following table summarizes hypothetical pharmacokinetic data for this compound following intratracheal administration in a rodent model, compared to other JAK inhibitors. The data for the alternatives are illustrative, based on known characteristics and data from similar inhaled compounds, to provide a basis for comparison.[2][3] A longer half-life (t½) and higher area under the curve (AUC) in lung tissue are desirable characteristics, indicating prolonged local drug exposure.
| Compound | Class | Dose (µg/kg) | Lung t½ (hours) | Lung Cmax (ng/g) | Lung AUC (ng·h/g) | Plasma Cmax (ng/mL) |
| This compound (Hypothetical) | Selective JAK1 Inhibitor | 50 | ~ 40 | ~ 8500 | ~ 150000 | < 5 |
| Alternative 1 (e.g., AZD0449) | Selective JAK1 Inhibitor | 52 | 34[2][3] | - | - | Low[2][3] |
| Alternative 2 (e.g., Tofacitinib) | Pan-JAK Inhibitor | 50 | ~ 2 | ~ 5000 | ~ 12000 | ~ 50 |
| Alternative 3 (e.g., Baricitinib) | JAK1/JAK2 Inhibitor | 50 | ~ 3 | ~ 4500 | ~ 15000 | ~ 40 |
Data for Alternatives 2 and 3 are illustrative for the purpose of comparison, as they are primarily developed for oral administration. Cmax: Maximum Concentration; AUC: Area Under the Curve.
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation process, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing in vivo lung retention.
Detailed Experimental Protocols
In Vivo Lung Retention Study in Rats
-
Animal Model : Male Sprague-Dawley rats (250-300g) are used for the study. Animals are acclimatized for at least one week before the experiment.
-
Compound Formulation : this compound and comparator compounds are formulated as a suspension or solution in a suitable vehicle (e.g., saline with 0.5% Tween 80) for intratracheal administration.
-
Anesthesia and Administration : Rats are anesthetized using isoflurane.[4] They are then placed in a supine position on an angled board.[4] A small catheter or a microsprayer is inserted transorally into the trachea. A single bolus of the compound formulation (e.g., at a volume of 1 mL/kg) is administered directly into the lungs.[5][6]
-
Sample Collection : At designated time points (e.g., 0.5, 1, 4, 8, 24, 48, and 72 hours) post-administration, groups of animals (n=4 per time point) are euthanized. Blood is collected via cardiac puncture into EDTA-containing tubes. The lungs are perfused with saline to remove blood, then excised, weighed, and flash-frozen in liquid nitrogen.
-
Sample Processing and Analysis :
-
Plasma is separated from blood by centrifugation.
-
Lung tissue is homogenized in a suitable buffer.
-
The drug is extracted from plasma and lung homogenate samples using protein precipitation or liquid-liquid extraction.[7]
-
Concentrations of the drug in the extracts are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[7][8]
-
-
Pharmacokinetic Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, AUC, and elimination half-life (t½) in both lung tissue and plasma, using non-compartmental analysis.
Performance Comparison
The superior lung retention of this compound, as depicted in the hypothetical data, would offer significant advantages over alternatives with shorter retention times.
Conclusion
This guide outlines the critical parameters and methodologies for the in vivo validation of lung retention for a novel inhaled JAK inhibitor, represented here by the hypothetical compound this compound. Based on the illustrative comparative data, a compound with high lung retention like this compound would be expected to offer a significant therapeutic advantage, characterized by sustained local efficacy and an improved safety profile due to minimal systemic exposure. The experimental protocols and analytical methods described provide a robust framework for obtaining the necessary data to support these claims in a real-world drug development setting.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intranet.mmrx.org [intranet.mmrx.org]
- 7. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Jak-IN-19 and Other Clinically Relevant JAK Inhibitors
A comprehensive guide for researchers and drug development professionals on the reproducibility of experimental results for the novel JAK inhibitor, Jak-IN-19, in comparison to established alternatives.
This guide provides a detailed comparison of the experimental data for the novel Janus kinase (JAK) inhibitor, this compound, alongside a panel of clinically relevant JAK inhibitors: Ruxolitinib, Tofacitinib, Fedratinib, Upadacitinib, and Abrocitinib. The objective is to offer a clear, data-driven resource for researchers to evaluate the performance of this compound and understand the reproducibility of its experimental findings in the context of existing therapies. All data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Visualizations of the JAK-STAT signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction to this compound
This compound is a potent, research-stage Janus kinase inhibitor.[1] It has been investigated for its potential in lung delivery and is noted for its good retentive properties in lung tissue, which is attributed to its reduced metabolism by Aldehyde Oxidase (AO).[1] This characteristic suggests its potential for targeted therapies in respiratory and inflammatory conditions.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and comparator compounds against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their therapeutic efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) values from biochemical assays provide a direct measure of a compound's potency against its target enzymes.
Table 1: Biochemical IC50 Values of JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| This compound | 63.1 | 158.5 | >10000 | 1000 | [2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3][4][5][6] |
| Tofacitinib | 112 | 20 | 1 | - | [7][8] |
| Fedratinib | 105 | 3 | 1002 | - | [4][9] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [10][11] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [12][13] |
Note: The IC50 values presented are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
Cellular Activity
Cellular assays provide a more physiologically relevant measure of a compound's activity by assessing its ability to inhibit JAK-STAT signaling within a cellular context. The potency of this compound was evaluated in peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts (HLFs).
Table 2: Cellular IC50 Values of JAK Inhibitors
| Compound | Assay | IC50 (nM) | Reference(s) |
| This compound | PBMC IFNγ pSTAT1 | 63.1 | [2] |
| HLF Eotaxin | 20.0 | [2] | |
| Ruxolitinib | SET2 pSTAT5 | 14 | [14] |
| Fedratinib | SET2 pSTAT5 | 672 | [14] |
| Upadacitinib | IL-6 induced pSTAT3 | - | [10] |
| Abrocitinib | IL-6 induced pSTAT1 (CD3+ T cells) | 354 | [15] |
| Tofacitinib | IL-2 induced pSTAT5 | - | [8] |
Note: Cellular IC50 values are highly dependent on the cell type, cytokine stimulus, and specific assay protocol. The data presented here are from different studies and are not a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and the general workflows for the biochemical and cellular assays cited in this guide.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of JAK inhibitors in a biochemical assay.
-
Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a biotinylated peptide).
-
Adenosine triphosphate (ATP).
-
Test inhibitors (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Stop solution (e.g., EDTA).
-
Detection reagents (e.g., streptavidin-conjugated donor beads and a phosphospecific antibody-conjugated acceptor bead for AlphaScreen assays).
-
-
Procedure:
-
The kinase reaction is initiated by mixing the JAK enzyme, peptide substrate, and the test inhibitor at various concentrations in the assay buffer.
-
The reaction is started by the addition of ATP. The concentration of ATP is typically at or near its Km value for the specific JAK enzyme to ensure competitive inhibition can be accurately measured.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is terminated by the addition of the stop solution.
-
Detection reagents are added, and the mixture is incubated to allow for signal development.
-
The signal, which is proportional to the extent of substrate phosphorylation, is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-STAT (pSTAT) Assay (General Protocol)
This protocol outlines a general procedure for measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Reagents and Materials:
-
Primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line.
-
Cell culture medium.
-
Cytokine for stimulation (e.g., IFNγ for JAK1/JAK2 signaling, IL-2 for JAK1/JAK3 signaling).
-
Test inhibitors (dissolved in DMSO).
-
Fixation and permeabilization buffers.
-
Phospho-specific antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) conjugated to a fluorophore.
-
Flow cytometer.
-
-
Procedure:
-
Cells are plated in a 96-well plate and pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Cells are then stimulated with a pre-determined concentration of the appropriate cytokine to induce STAT phosphorylation.
-
Following stimulation, the reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
-
The level of pSTAT is quantified on a single-cell basis using a flow cytometer.
-
The percentage of inhibition is calculated relative to the cytokine-stimulated control (no inhibitor), and IC50 values are determined from the dose-response curve.
-
Conclusion
This guide provides a comparative overview of the experimental data for this compound and several other JAK inhibitors. The biochemical and cellular data presented in the tables offer a quantitative basis for comparing the potency and selectivity of these compounds. The provided signaling pathway and workflow diagrams, along with the detailed experimental protocols, are intended to enhance the reproducibility and understanding of these key experiments. As with any comparative analysis based on data from multiple sources, it is important to consider the potential for inter-assay variability. For a definitive head-to-head comparison, these inhibitors should be evaluated concurrently in the same assays under identical conditions. Nevertheless, the information compiled in this guide serves as a valuable resource for researchers in the field of JAK inhibitor development.
References
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
A Head-to-Head Comparison of Two Selective JAK1 Inhibitors: Filgotinib and Upadacitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent selective Janus kinase 1 (JAK1) inhibitors, Filgotinib and Upadacitinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them key targets in the development of therapies for autoimmune and inflammatory diseases. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While first-generation JAK inhibitors were often pan-JAK inhibitors, targeting multiple family members, second-generation inhibitors have been developed with greater selectivity for specific JAK isoforms to potentially improve safety profiles. This guide focuses on a comparative analysis of Filgotinib and Upadacitinib, two notable second-generation, selective JAK1 inhibitors.
Biochemical Potency and Selectivity
A critical aspect of evaluating JAK inhibitors is their selectivity profile against the different JAK family members. This is typically determined through in vitro biochemical assays that measure the half-maximal inhibitory concentration (IC50) of the compound against each purified kinase.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Fold | JAK3/JAK1 Selectivity Fold | TYK2/JAK1 Selectivity Fold |
| Filgotinib | 10[1] | 28[1] | 810[1] | 116[1] | 2.8 | 81 | 11.6 |
| Upadacitinib | 43[2] | 120[2] | 2300[2] | 4700[2] | ~2.8 | ~53.5 | ~109.3 |
Data compiled from publicly available sources. Actual values may vary between different assays and experimental conditions.
Both Filgotinib and Upadacitinib demonstrate potent inhibition of JAK1. Filgotinib exhibits a 30-fold greater potency for JAK1 over JAK2 in human whole blood assays.[3] Upadacitinib is also highly selective for JAK1, with approximately 60-fold selectivity over JAK2 and over 100-fold selectivity over JAK3 in cellular assays.[4][5][6]
Cellular Activity: Inhibition of Cytokine Signaling
The functional consequence of JAK inhibition is the blockade of downstream signaling, primarily the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Cellular assays measuring the inhibition of cytokine-induced STAT phosphorylation provide a more physiologically relevant assessment of a compound's potency and selectivity.
| Cytokine Stimulus | JAK Pathway Dependence | Filgotinib Inhibition | Upadacitinib Inhibition |
| IL-6 | JAK1/JAK2 | Potent | Potent[2][7] |
| IFN-γ | JAK1/JAK2 | Potent | Potent[4][5] |
| IL-2 | JAK1/JAK3 | Less Potent | Less Potent[2] |
| GM-CSF | JAK2/JAK2 | Weak | Weak |
Studies have shown that both inhibitors potently block signaling by cytokines that rely on JAK1, such as IL-6 and IFN-γ.[2][4][5][7] In contrast, signaling pathways that are more dependent on other JAK isoforms, such as GM-CSF (JAK2/JAK2), are inhibited to a lesser extent, confirming their JAK1-selective profile in a cellular context.
In Vivo and Clinical Efficacy in Rheumatoid Arthritis
Both Filgotinib and Upadacitinib have undergone extensive clinical development for the treatment of rheumatoid arthritis (RA), an autoimmune disease where JAK1-mediated cytokines play a significant pathogenic role.
In clinical trials for rheumatoid arthritis, both Upadacitinib and Filgotinib have demonstrated significant efficacy compared to placebo in patients with an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (csDMARDs or bDMARDs).[8][9] Head-to-head comparisons are limited, but network meta-analyses suggest that Upadacitinib may have a higher probability of achieving clinical remission in some patient populations.[10] However, both drugs have shown rapid onset of action and have been generally well-tolerated in clinical studies.[8][9]
Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. Specific details may vary between individual studies.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu,Tyr peptide); test compounds (Filgotinib, Upadacitinib); assay buffer; detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The purified JAK enzyme is incubated with the test compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular STAT Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials: Fresh human whole blood or isolated PBMCs; cytokines (e.g., IL-6, IFN-γ, IL-2, GM-CSF); test compounds (Filgotinib, Upadacitinib); fixation and permeabilization buffers; fluorescently labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5); flow cytometer.
-
Procedure:
-
Whole blood or PBMCs are pre-incubated with serial dilutions of the test compound.
-
The cells are then stimulated with a specific cytokine to induce STAT phosphorylation.
-
The stimulation is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
-
The cells are stained with a fluorescently labeled antibody against the phosphorylated STAT of interest.
-
The level of STAT phosphorylation in specific cell populations (e.g., T cells, monocytes) is quantified by flow cytometry.
-
IC50 values are determined by plotting the percentage of inhibition of STAT phosphorylation against the compound concentration.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Logical framework for the comparison of JAK1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Jak-IN-19
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the Janus kinase (JAK) inhibitor, Jak-IN-19, including personal protective equipment (PPE) guidelines, emergency first aid procedures, and proper disposal methods.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
It is crucial to avoid inhalation, as well as contact with skin and eyes.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields for comprehensive protection.[1] |
| Hands | Protective Gloves | The glove material must be impermeable and resistant to the product.[1] |
| Skin and Body | Impervious Clothing | Full-body clothing that prevents skin contact. |
| Respiratory | Suitable Respirator | Use in areas without adequate exhaust ventilation to prevent inhalation of dust or aerosols.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following procedures should be followed without delay.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating eyelids with fingers. Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Relocate the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.[1] |
Handling, Storage, and Disposal Plan
Proper operational and disposal plans are essential for maintaining a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Avoid release into the environment and collect any spillage.[1]
Visualizing Laboratory Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key logical relationships in the safety and handling workflow.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
